Product packaging for 3-biphenyl-4'-fluoro-acetic acid(Cat. No.:CAS No. 327107-49-3)

3-biphenyl-4'-fluoro-acetic acid

Cat. No.: B1270054
CAS No.: 327107-49-3
M. Wt: 230.23 g/mol
InChI Key: KEHXYIKRLCYNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-biphenyl-4'-fluoro-acetic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B1270054 3-biphenyl-4'-fluoro-acetic acid CAS No. 327107-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXYIKRLCYNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362709
Record name 3-biphenyl-4'-fluoro-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327107-49-3
Record name 3-biphenyl-4'-fluoro-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327107-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-biphenyl-4'-fluoro-acetic acid, a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. The core of this synthesis revolves around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the experimental protocol for this key reaction, presents quantitative data, and visualizes the synthetic pathway and reaction mechanism.

Overview of the Synthetic Pathway

The principal and most direct route for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling of 3-bromophenylacetic acid with 4-fluorophenylboronic acid. This strategy is advantageous as it utilizes commercially available or readily accessible starting materials and directly constructs the target molecule in a single, high-yielding step.

The general transformation is depicted below:

Synthesis_Overview 3-bromophenylacetic_acid 3-Bromophenylacetic Acid plus + 3-bromophenylacetic_acid->plus reagents Pd Catalyst, Base Solvent, Heat 3-bromophenylacetic_acid->reagents 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->reagents plus->4-fluorophenylboronic_acid plus->reagents product This compound reagents->product

Figure 1: General overview of the Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This procedure is adapted from established methods for the coupling of aryl bromides with arylboronic acids.[1]

Materials:

  • 3-Bromophenylacetic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or [PdCl₂(NH₂CH₂COOH)₂]

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetic acid (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%) to the flask.

  • Solvent Addition: Add deionized water (5.0 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required to drive the reaction to completion.

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Quantitative Data

The Suzuki-Miyaura coupling reaction is known for its high efficiency and yields. The following table summarizes typical quantitative data for this type of transformation.

ParameterValueReference
Reactants
Aryl Halide3-Bromophenylacetic acid[1]
Boronic Acid4-Fluorophenylboronic acid[1]
Reaction Conditions
Catalyst[PdCl₂(NH₂CH₂COOH)₂][1]
Catalyst Loading0.1 mol%[1]
BaseK₂CO₃[1]
SolventWater[1]
TemperatureRoom Temperature[1]
Reaction Time6 hours[1]
Yield 87-96% (typical for bromophenylacetic acids)[1]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R2-B(OH)3]⁻ R1_Pd_R2 R1-Pd(II)Ln-R2 Transmetalation->R1_Pd_R2 RedElim Reductive Elimination R1_Pd_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromophenylacetic acid) to form a Pd(II) complex.

  • Transmetalation: The organoborane (4-fluorophenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biphenyl product (this compound), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a highly effective method, other synthetic strategies could potentially be employed, although they may be more complex.

Willgerodt-Kindler Reaction

This approach would involve the synthesis of 3-(4'-fluorobiphenyl)acetophenone, which would then be converted to the corresponding thioamide and subsequently hydrolyzed to the desired acetic acid. The initial synthesis of the ketone would likely require a Friedel-Crafts acylation or a Suzuki coupling to form the biphenyl ketone.

Willgerodt_Kindler_Pathway Start 3-Bromoacetophenone + 4-Fluorophenylboronic Acid Suzuki Suzuki Coupling Start->Suzuki Ketone 3-(4'-fluorobiphenyl)acetophenone Suzuki->Ketone WK_reaction Willgerodt-Kindler Reaction Ketone->WK_reaction Thioamide Thioamide Intermediate WK_reaction->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 3: A possible synthetic route via the Willgerodt-Kindler reaction.

Hydrolysis of a Nitrile Precursor

Another potential route involves the synthesis of 2-(3-(4-fluorophenyl)phenyl)acetonitrile, followed by hydrolysis to the carboxylic acid. The synthesis of the nitrile precursor could be achieved through various methods, including a Suzuki coupling of 3-bromobenzyl cyanide with 4-fluorophenylboronic acid.

Nitrile_Hydrolysis_Pathway Start_Nitrile 3-Bromobenzyl Cyanide + 4-Fluorophenylboronic Acid Suzuki_Nitrile Suzuki Coupling Start_Nitrile->Suzuki_Nitrile Nitrile_Intermediate 2-(3-(4-fluorophenyl)phenyl)acetonitrile Suzuki_Nitrile->Nitrile_Intermediate Hydrolysis_Nitrile Hydrolysis Nitrile_Intermediate->Hydrolysis_Nitrile Final_Product_Nitrile This compound Hydrolysis_Nitrile->Final_Product_Nitrile

Figure 4: A potential synthetic pathway involving nitrile hydrolysis.

Conclusion

The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromophenylacetic acid and 4-fluorophenylboronic acid. This method offers high yields, mild reaction conditions, and utilizes readily available starting materials. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

3-biphenyl-4'-fluoro-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Biphenyl-4'-fluoro-acetic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic methodologies for this compound. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known by its IUPAC name 2-[3-(4-fluorophenyl)phenyl]acetic acid, is an organic compound belonging to the biphenyl and carboxylic acid classes.[1][2] Its structure consists of a biphenyl core where an acetic acid group is attached to the 3-position of one phenyl ring, and a fluorine atom is substituted at the 4'-position of the second phenyl ring.

Synonyms:

  • [3-(4-fluorophenyl)phenyl]acetic acid[1]

  • [1,1'-Biphenyl]-3-acetic acid, 4'-fluoro-[1]

  • 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)aceticacid[1]

Chemical Structure

The chemical structure is characterized by two phenyl rings linked together. The acetic acid moiety (-CH₂COOH) provides the acidic properties, while the fluorinated biphenyl group contributes to its lipophilicity and potential for specific biological interactions.

Physicochemical Properties

PropertyValueSource
CAS Number 327107-49-3[1][2]
Molecular Formula C₁₄H₁₁FO₂[1][2]
Molecular Weight 230.23 g/mol [1][2]
IUPAC Name 2-[3-(4-fluorophenyl)phenyl]acetic acid[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general preparation method for fluoro phenylacetic acids has been described. This method involves a diazotisation addition reaction followed by hydrolysis.[3] The raw materials for this general process are described as simple and readily available, with the reaction conditions being gentle.[3]

A common strategy for synthesizing biphenyl compounds is through cross-coupling reactions, such as the Suzuki coupling. A plausible synthetic route for this compound could involve:

  • Suzuki Coupling: Reaction of a (3-functionalized-phenyl)boronic acid with a 1-fluoro-4-halobenzene (or vice-versa). The functional group on the first phenyl ring would be a precursor to the acetic acid moiety, such as a methyl group or an aldehyde.

  • Functional Group Transformation: Conversion of the precursor group into the acetic acid side chain. For example, a methyl group could be brominated and then cyanated, followed by hydrolysis of the resulting nitrile to the carboxylic acid, a method analogous to the synthesis of other phenylacetic acids.[4]

A patent describes a general method for preparing fluoro phenylacetic acids which involves:

  • Step 1 (Diazotising Addition Reaction): An aniline derivative is reacted with vinylidene chloride in the presence of an acid, a diazo reagent, a phase transfer catalyst, and a copper-series catalyst.[3]

  • Step 2 (Hydrolysis): The resulting intermediate is then hydrolyzed under acidic conditions to yield the final fluoro phenylacetic acid product.[3]

Biological Activity and Signaling Pathways

There is no specific information in the search results detailing the biological activity or associated signaling pathways for this compound. However, derivatives of biphenylacetic acid have been investigated for various therapeutic applications.

  • Alzheimer's Disease: A structurally related compound, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been identified as a γ-secretase modulator, which reduces the formation of β-amyloid plaques associated with Alzheimer's disease.[5]

  • Anticancer Properties: Other biphenylacetic acid derivatives have been reported to possess antiproliferative and antitumor properties against various cancer types.[6]

Given the biological activities of related compounds, this compound could be a candidate for screening in drug discovery programs. A generalized workflow for evaluating such a novel chemical entity is presented below.

G cluster_0 Chemical Development cluster_1 In-Vitro Evaluation cluster_2 Lead Optimization & Preclinical Stage Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryScreening Primary Screening (e.g., Enzyme Assays) Characterization->PrimaryScreening Test Compound CellBasedAssays Cell-Based Assays (Toxicity, Efficacy) PrimaryScreening->CellBasedAssays HitID Hit Identification CellBasedAssays->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Advance Hit Preclinical Preclinical Studies (In-Vivo Models) LeadOpt->Preclinical

Caption: Generalized workflow for the evaluation of a novel chemical entity.

References

In-depth Technical Guide: The Mechanism of Action of 3-biphenyl-4'-fluoro-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the mechanism of action of 3-biphenyl-4'-fluoro-acetic acid. A comprehensive review of available literature and experimental data was conducted to elucidate its biological targets, downstream signaling pathways, and overall pharmacological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving this compound.

Please note: The initial search for "this compound" did not yield specific information on its mechanism of action. The following information is based on studies of structurally similar compounds containing biphenyl and acetic acid moieties. The direct biological targets and specific pathways for this compound itself remain to be explicitly elucidated in the available scientific literature.

Introduction

Compounds featuring a biphenyl-acetic acid scaffold are a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from their ability to interact with various enzymes and receptors. While the precise mechanism of this compound is not definitively established, analysis of analogous structures provides critical insights into its potential biological targets and modes of action.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized. These include, but are not limited to, antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and modulation of the Gamma-Aminobutyric Acid (GABA) signaling pathway.

TRPV1 Antagonism

Several novel biphenyl-4-carboxamide derivatives have been designed and synthesized as orally available TRPV1 antagonists.[1] These compounds have shown promise in the treatment of neuropathic pain. The biphenyl core is a key structural feature for interaction with the TRPV1 receptor. It is plausible that this compound could exhibit similar antagonistic properties at the TRPV1 channel, thereby modulating pain signaling pathways.

Modulation of GABAergic Signaling

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[2] Various drugs target GABA receptors to produce sedative, anxiolytic, and anticonvulsant effects.[2][3][4][5] The structural similarity of this compound to some known GABA receptor modulators suggests it could potentially interact with GABA receptors or associated proteins. This interaction could involve direct binding to GABA-A or GABA-B receptors, or indirect modulation of GABAergic transmission.

Signaling Pathways

The potential downstream signaling effects of this compound would be dependent on its primary biological target.

TRPV1-Mediated Signaling

If this compound acts as a TRPV1 antagonist, it would block the influx of cations (primarily Ca2+) through the TRPV1 channel in response to stimuli such as capsaicin, heat, and protons. This would lead to the inhibition of nociceptive signaling pathways in sensory neurons, ultimately resulting in an analgesic effect.

A simplified diagram of a potential TRPV1 antagonism pathway is presented below:

TRPV1_Antagonism cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates Compound 3-biphenyl-4'-fluoro- acetic acid Compound->TRPV1 Antagonizes Nociception Nociceptive Signaling (Pain Perception) Ca_Influx->Nociception Initiates

Caption: Potential TRPV1 antagonism by this compound.

GABAergic Signaling Pathway

Should this compound modulate GABA receptors, it could influence neuronal excitability. For instance, as a positive allosteric modulator of GABA-A receptors, it would enhance the influx of chloride ions, leading to hyperpolarization of the neuron and reduced action potential firing.

Below is a conceptual workflow illustrating potential modulation of GABA-A receptor signaling:

GABA_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound 3-biphenyl-4'-fluoro- acetic acid Compound->GABA_A_Receptor Potentially Modulates Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Increases Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical modulation of GABA-A receptor signaling.

Quantitative Data

A thorough search of existing literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for this compound. For structurally related compounds, such data is available in the cited literature. For example, studies on biphenyl-4-carboxamide derivatives as TRPV1 antagonists provide detailed structure-activity relationships and potency data.[1] Similarly, research on GABA receptor modulators includes binding affinities and functional assay results.[6]

Experimental Protocols

Detailed experimental protocols for assessing the potential activities of this compound would be based on standard pharmacological assays for the hypothesized targets.

In Vitro Assays for TRPV1 Antagonism
  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Assay Principle: Measurement of intracellular calcium influx using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Plate TRPV1-expressing HEK293 cells in 96-well plates.

    • Load cells with Fluo-4 AM.

    • Pre-incubate cells with varying concentrations of this compound or a known TRPV1 antagonist (control).

    • Stimulate cells with a TRPV1 agonist (e.g., capsaicin).

    • Measure the change in fluorescence intensity using a plate reader.

    • Calculate IC50 values to determine the potency of the compound.

TRPV1_Assay_Workflow Start Start Cell_Plating Plate TRPV1-HEK293 Cells Start->Cell_Plating Dye_Loading Load with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Incubation Pre-incubate with Compound Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with Capsaicin Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a cell-based TRPV1 antagonist assay.

Radioligand Binding Assay for GABA-A Receptors
  • Preparation: Rat cortical membranes.

  • Radioligand: [3H]-Flunitrazepam (for benzodiazepine site) or [3H]-Muscimol (for GABA binding site).

  • Procedure:

    • Incubate rat cortical membranes with the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Determine the Ki value to assess the binding affinity of the compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively characterized, analysis of structurally related compounds provides a strong basis for hypothesizing its potential biological targets. Future research should focus on empirically testing these hypotheses through a systematic series of in vitro and in vivo studies. Elucidating the specific molecular interactions and downstream signaling effects of this compound will be crucial for understanding its pharmacological profile and potential therapeutic applications. The experimental frameworks outlined in this guide offer a starting point for such investigations.

References

The Biological Frontier of 3-Biphenyl-4'-Fluoro-Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of biphenyl scaffolds and acetic acid moieties has yielded a plethora of biologically active molecules. The introduction of a fluorine atom to the 4'-position of the biphenyl ring system in 3-biphenyl-acetic acid derivatives presents a compelling area for drug discovery and development. This strategic fluorination can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its efficacy and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and proposed mechanisms of action of 3-biphenyl-4'-fluoro-acetic acid and its derivatives. While direct experimental data for this specific scaffold is emerging, this paper synthesizes information from structurally related compounds to provide a comprehensive overview for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a convergent synthesis strategy. A key step in this approach is the Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

A plausible synthetic route would involve the coupling of a (3-bromophenyl)acetic acid ester with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a suitable base. Subsequent hydrolysis of the resulting ester would yield the desired this compound. This method offers the flexibility to introduce a wide range of substituents on both phenyl rings to explore structure-activity relationships (SAR).

Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate Product cluster_final Final Product 3-Bromophenylacetic acid ester 3-Bromophenylacetic acid ester Reaction Coupling Reaction 3-Bromophenylacetic acid ester->Reaction 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 3-(4'-Fluorobiphenyl)-acetic acid ester 3-(4'-Fluorobiphenyl)-acetic acid ester Reaction->3-(4'-Fluorobiphenyl)-acetic acid ester Hydrolysis Hydrolysis 3-(4'-Fluorobiphenyl)-acetic acid ester->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Proposed Suzuki coupling workflow for synthesis.

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally similar compounds, this compound derivatives are anticipated to exhibit significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The biphenylacetic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). For instance, fenbufen, which is metabolized to 4-biphenylacetic acid, demonstrates potent anti-inflammatory effects[1]. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. It is plausible that this compound derivatives could also act as COX inhibitors.

Anticancer Activity

Several studies on fluorinated phenylacetamide derivatives have demonstrated promising anticancer activity. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against various cancer cell lines[2]. The introduction of the fluorine atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.

Table 1: Biological Activity of Structurally Related Compounds

Compound/Derivative ClassBiological ActivityCell Line(s)IC50/EC50 (µM)Reference
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamideAnticancerPC3 (Prostate)52[2]
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamideAnticancerMCF-7 (Breast)100[2]
4-Biphenylacetic acid (metabolite of Fenbufen)Anti-inflammatoryIn vivo models-[1]
Phenylacetic acid derivativesGABA Receptor BindingRat BrainKi = 5.1[3]

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice are used for this study.

  • Compound Administration: The test compounds (this compound derivatives) are administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Proposed Mechanism of Action and Signaling Pathways

The biological activity of this compound derivatives is likely to be multifactorial, potentially involving the modulation of several key signaling pathways.

Inhibition of Prostaglandin Synthesis

As with other NSAIDs, a primary mechanism of anti-inflammatory action is likely the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Proposed inhibition of prostaglandin synthesis.

Induction of Apoptosis in Cancer Cells

In the context of anticancer activity, these derivatives may induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic or extrinsic apoptotic pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

G This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Pro-apoptotic Signals Pro-apoptotic Signals Cancer Cell->Pro-apoptotic Signals Caspase Activation Caspase Activation Pro-apoptotic Signals->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed induction of apoptosis in cancer cells.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory and anticancer activities. The synthetic accessibility via Suzuki coupling allows for extensive structural modifications to optimize biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to elucidate their precise mechanisms of action and to identify lead candidates for further preclinical and clinical development. The data from structurally related compounds strongly suggest that this chemical space is fertile ground for the discovery of new and effective drugs.

References

3-biphenyl-4'-fluoro-acetic acid: An Evaluation of its Role as a GABA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no evidence to support the classification of 3-biphenyl-4'-fluoro-acetic acid as a GABA receptor antagonist. Extensive searches for its biological activity, particularly in relation to GABAergic systems, have not yielded any studies demonstrating its interaction with GABA receptors. While some research has explored the effects of other biphenyl compounds, such as 4-biphenylacetic acid (BPAA), on GABA receptor function, these findings are not directly applicable to this compound due to structural differences. BPAA has been shown to potentiate the GABA receptor-inhibitory effects of quinolone antibiotics, but it does not act as a direct antagonist itself[1].

This guide will, therefore, provide a broader overview of GABA receptor antagonists, a class of compounds of significant interest to researchers, scientists, and drug development professionals. It will detail the mechanisms of action, provide examples of well-characterized antagonists, and outline the experimental protocols used to identify and study these molecules.

Introduction to GABA Receptors and Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its receptors, primarily the GABA-A and GABA-B subtypes, are crucial for regulating neuronal excitability. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its firing rate.

GABA receptor antagonists are molecules that bind to GABA receptors but do not elicit the normal inhibitory response. Instead, they block or reduce the action of GABA, leading to an increase in neuronal excitability. These compounds are invaluable tools for studying the physiological roles of the GABAergic system and have potential therapeutic applications in conditions characterized by excessive GABAergic inhibition.

Mechanisms of GABA-A Receptor Antagonism

Antagonism of the GABA-A receptor can occur through several mechanisms:

  • Competitive Antagonism: The antagonist binds to the same site as GABA (the orthosteric site) but does not activate the receptor. This prevents GABA from binding and reduces the frequency of channel opening. A well-known example is bicuculline.

  • Non-competitive Antagonism: The antagonist binds to a different site on the receptor complex (an allosteric site) and prevents the channel from opening, even when GABA is bound. Picrotoxin is a classic example of a non-competitive antagonist that acts as a channel pore blocker.

  • Negative Allosteric Modulation: These modulators bind to an allosteric site and reduce the affinity of GABA for its binding site or decrease the efficacy of GABA-induced channel opening.

The following diagram illustrates the primary mechanisms of GABA-A receptor antagonism.

GABA_Antagonism_Mechanisms cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_Site {Orthosteric Site | (GABA Binding)} Channel_Pore {Chloride Channel Pore} GABA_Site->Channel_Pore Opens Channel Allosteric_Site {Allosteric Site} GABA GABA GABA->GABA_Site Binds & Activates Competitive_Antagonist Competitive Antagonist (e.g., Bicuculline) Competitive_Antagonist->GABA_Site Binds & Blocks NonCompetitive_Antagonist Non-competitive Antagonist (e.g., Picrotoxin) NonCompetitive_Antagonist->Channel_Pore Binds & Blocks Pore NAM Negative Allosteric Modulator NAM->Allosteric_Site Binds & Reduces GABA Efficacy

Caption: Mechanisms of GABA-A Receptor Antagonism.

Key Experimental Protocols for Identifying GABA Receptor Antagonists

Several experimental techniques are employed to identify and characterize GABA receptor antagonists. The choice of method depends on the desired throughput and the level of detail required.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the GABA receptor.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from a brain region rich in GABA receptors (e.g., cortex or cerebellum) or from cells recombinantly expressing specific GABA-A receptor subtypes.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 Value D->E

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Recordings

Electrophysiology provides a direct functional measure of GABA receptor activity by recording the ion flow through the channel.

Protocol (Patch-Clamp):

  • Cell Culture: Use primary neurons or cell lines (e.g., HEK293 cells) expressing the GABA-A receptor subtype of interest.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • GABA Application: Apply a known concentration of GABA to elicit a chloride current.

  • Antagonist Application: Co-apply the test compound with GABA or pre-apply the test compound before GABA application.

  • Data Acquisition and Analysis: Measure the amplitude of the GABA-evoked current in the absence and presence of the test compound. A reduction in the current amplitude indicates antagonistic activity. Determine the IC₅₀ for the inhibition.

The following diagram illustrates the principle of a patch-clamp experiment for antagonist screening.

Patch_Clamp_Principle cluster_cell Neuron/Cell Receptor GABA-A Receptor Amplifier Amplifier Receptor->Amplifier Pipette Patch Pipette (Recording Electrode) Pipette->Receptor Records Current Computer Data Acquisition System Amplifier->Computer GABA_App GABA Application GABA_App->Receptor Antagonist_App Antagonist Application Antagonist_App->Receptor

Caption: Principle of Patch-Clamp Electrophysiology.

Quantitative Data for Known GABA-A Receptor Antagonists

The following table summarizes the binding affinities (Ki) and/or functional potencies (IC₅₀) of some well-characterized GABA-A receptor antagonists.

CompoundMechanism of ActionReceptor SubtypeKi (nM)IC₅₀ (nM)Reference
Bicuculline Competitive AntagonistNon-selective100 - 400200 - 1000[2][3]
Gabazine (SR-95531) Competitive AntagonistNon-selective10 - 5050 - 200[2]
Picrotoxin Non-competitive Antagonist (Channel Blocker)Non-selective>1000100 - 500[4]
Flumazenil Benzodiazepine Site Antagonistα1-3,5βγ20.5 - 2-[5]

Signaling Pathways Affected by GABA-A Receptor Antagonism

By blocking the primary inhibitory pathway in the brain, GABA-A receptor antagonists lead to a net increase in neuronal excitability. This can have widespread effects on various downstream signaling pathways. The immediate effect is the depolarization of the neuronal membrane, which can trigger action potentials and subsequent neurotransmitter release.

The diagram below illustrates the simplified signaling cascade following GABA-A receptor activation and its blockade by an antagonist.

GABA_Signaling_Pathway cluster_GABA_Activation GABAergic Inhibition cluster_Antagonist_Action Effect of Antagonist GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Opens Channel Blockade GABA-A Receptor Blockade Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Antagonist GABA-A Antagonist Antagonist->Blockade No_Cl_Influx No Cl- Influx Blockade->No_Cl_Influx Depolarization Membrane Depolarization No_Cl_Influx->Depolarization Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability

Caption: GABA-A Receptor Signaling and Antagonist Effect.

Conclusion

While this compound is not a recognized GABA receptor antagonist based on current scientific knowledge, the study of compounds that modulate GABAergic neurotransmission remains a highly active area of research. The development of novel antagonists with improved subtype selectivity is crucial for advancing our understanding of the brain's inhibitory systems and for the potential development of new therapeutic agents. The experimental protocols and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field.

References

A Technical Guide to Fluorinated Acetic Acid Analogues: Discovery, History, and Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acetic acid analogues, a class of organofluorine compounds, have a rich and complex history, from their initial synthesis to their discovery as potent toxins and, in some cases, tools for biochemical research. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological impact of key fluorinated acetic acid analogues, including monofluoroacetic acid (MFA), difluoroacetic acid (DFA), and trifluoroacetic acid (TFA). The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering these compounds.

Discovery and History

The story of fluorinated acetic acids is intertwined with the development of organofluorine chemistry. While elemental fluorine was isolated in 1886 by Henri Moissan, the first synthesis of an organofluorine compound, fluoromethane, was achieved by Dumas and Péligot in 1835. The first fluorinated acetic acid analogue, monofluoroacetic acid, was synthesized in 1896 by the Belgian chemist Frédéric Swarts, a pioneer in organofluorine chemistry known for the Swarts reaction, a halogen exchange method for creating carbon-fluorine bonds.[1][2]

However, the potent biological activity of MFA was not recognized until the 1940s when it was identified as the toxic component of the South African plant Dichapetalum cymosum (gifblaar), which was responsible for livestock deaths. This discovery of a naturally occurring organofluorine compound was a significant milestone. MFA was subsequently developed as a potent rodenticide under the name "Compound 1080."

The history of difluoroacetic acid (DFA) and trifluoroacetic acid (TFA) is more closely tied to the expansion of industrial organofluorine chemistry in the 20th century. TFA, in particular, gained prominence with the development of fluorinated refrigerants and polymers. It is a metabolic breakdown product of the anesthetic halothane and can be formed from the atmospheric degradation of some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).[3]

Physicochemical and Toxicological Properties

The progressive fluorination of acetic acid significantly alters its physicochemical and toxicological properties. The high electronegativity of fluorine atoms leads to a marked increase in acidity from MFA to TFA. This trend, however, is inversely correlated with acute toxicity, with MFA being orders of magnitude more toxic than DFA and TFA.

CompoundChemical FormulapKaLD50 (Rat, oral)LD50 (Mouse, oral)
Monofluoroacetic Acid (MFA) CH₂FCOOH2.597 mg/kg[4]-
Difluoroacetic Acid (DFA) CHF₂COOH1.33--
Trifluoroacetic Acid (TFA) CF₃COOH0.52200-400 mg/kg[5][6]-
Chlorofluoroacetic Acid (CFA) CHClFCOOH---

Synthesis of Fluorinated Acetic Acid Analogues

Several synthetic routes have been developed for the preparation of fluorinated acetic acid analogues. The choice of method often depends on the desired scale, starting materials, and the specific analogue being synthesized.

Monofluoroacetic Acid (MFA) Synthesis

Swarts Reaction (Halogen Exchange)

A common laboratory-scale synthesis of MFA involves the halogen exchange reaction, a method pioneered by Frédéric Swarts.[1][2][8]

Experimental Protocol:

  • Reactant Preparation: A chloro- or bromoacetic acid ester is used as the starting material. A metallic fluoride, such as antimony trifluoride (SbF₃) often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), serves as the fluorinating agent.[1]

  • Reaction: The haloacetic acid ester is heated with the metallic fluoride. The chlorine or bromine atom is displaced by a fluorine atom.

  • Hydrolysis: The resulting fluoroacetic acid ester is then hydrolyzed, typically using an acidic or basic solution, to yield monofluoroacetic acid.

  • Purification: The final product is purified by distillation or recrystallization.

Difluoroacetic Acid (DFA) Synthesis

From Difluoroacetic Acid Esters

Difluoroacetic acid can be prepared by the hydrolysis of its esters.[9]

Experimental Protocol:

  • Transesterification: A difluoroacetic acid ester (e.g., ethyl difluoroacetate) is reacted with an aliphatic carboxylic acid (e.g., formic acid or trifluoroacetic acid) in the presence of an acid catalyst (e.g., sulfuric acid).[9]

  • Distillation: The reaction is driven forward by distilling off the lower-boiling ester formed from the aliphatic carboxylic acid.

  • Recovery: The difluoroacetic acid remains in the reaction vessel and can be purified by distillation.

Trifluoroacetic Acid (TFA) Synthesis

Electrochemical Fluorination (Simons Process)

The industrial production of TFA is primarily achieved through the electrochemical fluorination of acetyl chloride or acetic anhydride, a method known as the Simons process.[10][11][12]

Experimental Protocol:

  • Electrolyte Preparation: A solution of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride is prepared.

  • Electrolysis: The solution is electrolyzed in a specialized cell with nickel anodes. The hydrogen atoms on the acetyl group are replaced with fluorine atoms to form trifluoroacetyl fluoride.

  • Hydrolysis: The resulting trifluoroacetyl fluoride is then hydrolyzed with water to produce trifluoroacetic acid and hydrogen fluoride.[10]

  • Purification: The trifluoroacetic acid is separated and purified by distillation.

Oxidation of Fluorinated Precursors

An older, alternative route to TFA involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. The precursor is prepared by the Swarts fluorination of hexachloropropene.[3][10]

Biological Mechanisms of Action and Signaling Pathways

The biological effects of fluorinated acetic acid analogues vary significantly with the degree of fluorination.

Monofluoroacetic Acid (MFA): The "Lethal Synthesis"

The extreme toxicity of MFA is a classic example of "lethal synthesis." MFA itself is not the primary toxic agent. Instead, it is metabolized in the body to a highly toxic compound.

LethalSynthesis

This metabolic activation leads to the inhibition of aconitase, a key enzyme in the Krebs cycle (citric acid cycle). The inhibition of aconitase results in the accumulation of citrate in tissues and a subsequent blockade of cellular respiration, leading to energy deprivation and cell death.

Difluoroacetic Acid (DFA) and Trifluoroacetic Acid (TFA): Alternative Mechanisms

In contrast to MFA, DFA and TFA are significantly less toxic and do not appear to undergo the same "lethal synthesis" pathway. Their biological effects are less well-defined and appear to be mediated by different mechanisms.

Difluoroacetic Acid (DFA): Studies have shown that DFA can be nephrotoxic in rats, causing damage to the proximal and distal tubules.[13] This toxicity does not appear to be associated with the release of fluoride ions, suggesting a mechanism distinct from that of MFA.[13] DFA is also known to be an inhibitor of pyruvate dehydrogenase kinase.[13]

Trifluoroacetic Acid (TFA): TFA exhibits low acute toxicity.[7] Some studies suggest that at high concentrations, it may have effects on cellular processes. For example, it has been shown to alter the proliferation rates of certain cell types and can act as an allosteric modulator at the glycine receptor in the central nervous system.[14] TFA has also been observed to affect glycoprotein synthesis in glioma cells.

DFA_TFA_Effects

Experimental Workflows and Protocols

The study of fluorinated acetic acid analogues requires specific experimental workflows to assess their biological activity and mechanisms of action.

Workflow for Assessing Monofluoroacetate Toxicity

A typical experimental workflow to investigate the effects of MFA involves a series of in vitro and in vivo assays.

MFA_Workflow

Protocol for Aconitase Activity Assay:

Aconitase activity can be measured spectrophotometrically by monitoring the conversion of citrate to isocitrate, which is coupled to the reduction of NADP⁺ by isocitrate dehydrogenase.

  • Sample Preparation: Homogenize cells or tissues in an appropriate buffer and isolate the mitochondrial or cytosolic fraction.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), cis-aconitate (substrate), NADP⁺, and isocitrate dehydrogenase.

  • Assay: Add the sample to the reaction mixture and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Data Analysis: Calculate the aconitase activity based on the rate of NADPH formation.

Workflow for Assessing Difluoroacetate Nephrotoxicity

Investigating the kidney-specific toxicity of DFA requires a different set of experimental approaches.[15]

DFA_Nephro_Workflow

Protocol for Assessing Kidney Damage:

  • Animal Dosing: Administer DFA to laboratory animals (e.g., rats) at various doses.

  • Urinalysis: Collect urine at different time points and analyze for markers of kidney damage, such as proteinuria and glycosuria.

  • Blood Chemistry: Collect blood samples and measure levels of blood urea nitrogen (BUN) and creatinine, which are indicators of kidney function.

  • Histopathology: At the end of the study, euthanize the animals, and collect the kidneys for histopathological examination using techniques like hematoxylin and eosin (H&E) staining to visualize tissue damage.

  • Electron Microscopy: For a more detailed analysis of cellular damage, kidney tissue can be examined using electron microscopy.

Other Fluorinated Acetic Acid Analogues

Beyond the mono-, di-, and trifluoro- derivatives, other halogenated acetic acid analogues exist, each with unique properties. For instance, chlorofluoroacetic acid (CFA) has also been studied for its toxicity.[16][] Like DFA, CFA has been shown to be nephrotoxic in rats, and its toxicity is associated with the release of inorganic fluoride.[13][] The study of these additional analogues can provide further insights into the structure-activity relationships of halogenated acetic acids.

Conclusion

The fluorinated acetic acid analogues represent a fascinating class of compounds with a rich history and diverse biological activities. From the potent "lethal synthesis" of monofluoroacetic acid to the more nuanced and less understood effects of its di- and tri-fluorinated counterparts, these molecules continue to be of significant interest to chemists, toxicologists, and drug development professionals. A thorough understanding of their synthesis, properties, and mechanisms of action is crucial for safe handling, for the development of potential therapeutics or antidotes, and for a deeper appreciation of the role of fluorine in modulating biological activity. This guide provides a foundational overview to aid researchers in their exploration of these intriguing compounds.

References

Spectroscopic Analysis of 3-Biphenyl-4'-fluoro-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-biphenyl-4'-fluoro-acetic acid. The data presented herein is a combination of established spectroscopic principles and predicted values derived from the analysis of its constituent chemical moieties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectroscopic properties of biphenyl, 4-fluoro-substituted aromatics, and phenylacetic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.60Multiplet2HBiphenyl H (ortho to phenyl)
~7.45Multiplet2HBiphenyl H (meta to phenyl)
~7.35Multiplet1HBiphenyl H (para to phenyl)
~7.30Multiplet2HAromatic H (ortho to -CH₂COOH)
~7.10Multiplet2HAromatic H (ortho to F, meta to -CH₂COOH)
~3.70Singlet2H-CH₂-
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178-COOH
~162 (d, ¹JCF ≈ 245 Hz)C-F
~141Biphenyl C (ipso, attached to other ring)
~140Biphenyl C (ipso, attached to other ring)
~131 (d, ³JCF ≈ 8 Hz)Aromatic C (ortho to -CH₂COOH)
~130Aromatic C (ipso, attached to -CH₂COOH)
~129Biphenyl C
~128Biphenyl C
~127Biphenyl C
~115 (d, ²JCF ≈ 21 Hz)Aromatic C (meta to -CH₂COOH)
~41-CH₂-
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
230[M]⁺ (Molecular Ion)
185[M - COOH]⁺
165[M - CH₂COOH]⁺
152[Biphenyl]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~3030MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
1700-1725StrongC=O stretch (carboxylic acid)[1][2]
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch[3]
~1220MediumC-O stretch
~920BroadO-H bend (out-of-plane)
Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)
λmax (nm)Molar Absorptivity (ε)Assignment
~250Highπ → π* transition (biphenyl chromophore)[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5][6]

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7][8]

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, with a concentration in the micromolar range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.[9]

    • Fill another quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure MS->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups ElectronicProps Electronic Properties UVVis->ElectronicProps Purity Purity Assessment Structure->Purity FunctionalGroups->Structure G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins (Homeostatic functions) COX2->Prostaglandins (Inflammation) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule This compound (Potential Inhibitor) Molecule->COX1 Inhibition Molecule->COX2 Inhibition

References

Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-biphenyl-4'-fluoro-acetic acid is a synthetic organic molecule featuring a biphenyl scaffold, an acetic acid moiety, and a fluorine atom on one of the phenyl rings. This structural combination is prevalent in a variety of pharmacologically active compounds. Biphenyl acetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), while the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] This guide explores the potential therapeutic targets of this compound by examining the known activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related compounds, the primary potential therapeutic targets for this compound are likely to be enzymes involved in inflammatory pathways and potentially proteins regulating cell proliferation.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This is the established mechanism for NSAIDs like Felbinac (4-biphenylacetic acid), a close structural analog.[4][6][7]

  • Cyclooxygenase-1 (COX-1): This enzyme is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[8]

  • Cyclooxygenase-2 (COX-2): This enzyme is inducible and its expression is upregulated at sites of inflammation.[8] It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[9][10]

By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and fever.[10][11][12]

Prostaglandin Synthesis Pathway and NSAID Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAID This compound (Hypothesized) NSAID->COX1_COX2 Inhibition

Figure 1: Hypothesized mechanism of action via inhibition of the prostaglandin synthesis pathway.

Potential Anticancer Activity

Several studies have reported anticancer activities for biphenyl carboxylic acid derivatives.[13][14][15][16] The proposed mechanisms are varied and may include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Some biphenyl derivatives have been shown to inhibit CDKs, such as Cdk4, leading to cell cycle arrest.[15]

  • Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another potential anticancer mechanism.[15]

  • Modulation of Estrogen Receptors (ERs): Some biphenyl compounds have been investigated as modulators of estrogen receptors, which could be relevant in hormone-dependent cancers like breast cancer.[14]

Further investigation is required to determine if this compound possesses any of these activities.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro anticancer activity of some biphenyl carboxylic acid derivatives against human breast cancer cell lines. This data can serve as a benchmark for future studies on this compound.

CompoundCell LineIC50 (µM)Reference
Benzyloxy biphenyl carboxylic acid derivative (3j)MCF-79.92 ± 0.97[13][14]
Benzyloxy biphenyl carboxylic acid derivative (3j)MDA-MB-2319.54 ± 0.85[13][14]
Unsubstituted biphenyl carboxylic acid derivative (3a)MCF-710.14 ± 2.05[13][14]
Unsubstituted biphenyl carboxylic acid derivative (3a)MDA-MB-23110.78 ± 2.58[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential therapeutic activities of this compound, based on protocols used for its structural analogs.

In Vivo Anti-inflammatory and Analgesic Assays

InVivo_Anti_Inflammatory_Workflow cluster_assays Assays start Start animal_prep Animal Acclimatization (Rats or Mice) start->animal_prep grouping Randomly Divide into Groups (Vehicle, Test Compound, Standard Drug) animal_prep->grouping dosing Administer Test Compound (e.g., intraperitoneally or orally) grouping->dosing carrageenan Carrageenan-Induced Paw Edema dosing->carrageenan writhing Acetic Acid-Induced Writhing dosing->writhing carrageenan_induce Induce Inflammation (Subplantar injection of carrageenan) carrageenan->carrageenan_induce writhing_induce Induce Pain (Intraperitoneal injection of acetic acid) writhing->writhing_induce carrageenan_measure Measure Paw Volume (at specified time intervals) carrageenan_induce->carrageenan_measure data_analysis Data Analysis (Calculate % inhibition) carrageenan_measure->data_analysis writhing_count Count Writhing Responses (over a defined period) writhing_induce->writhing_count writhing_count->data_analysis end End data_analysis->end

Figure 2: Workflow for in vivo anti-inflammatory and analgesic screening.

This model is used to assess the anti-inflammatory activity of a compound.[17][18][19][20][21][22]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups at various doses).

    • Administer the test compound or vehicle intraperitoneally or orally.

    • After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[21]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

This test is used to evaluate the peripheral analgesic activity of a compound.[23][24][25][26][27]

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., vehicle control, positive control like diclofenac sodium, and test compound groups at various doses).

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL/10g of 1% acetic acid solution intraperitoneally to each mouse.[24][25]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20-30 minutes).[23]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.

In Vitro Anticancer Assay

InVitro_Anticancer_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Test Compound (at various concentrations) seeding->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Data Analysis (Calculate % cell viability and IC50) absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for in vitro anticancer screening using the MTT assay.

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, MDA-MB-231).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

    • Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Culture the selected cancer cell lines in appropriate medium.

    • Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO and then diluted in culture medium) and a vehicle control.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

While direct experimental data for this compound is lacking, its structural similarity to known NSAIDs and other bioactive biphenyl derivatives strongly suggests that its primary therapeutic targets are likely to be the cyclooxygenase enzymes, COX-1 and COX-2. This would confer anti-inflammatory and analgesic properties. Furthermore, the biphenyl scaffold is associated with potential anticancer activities through various mechanisms, which warrants further investigation for this specific compound. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of the pharmacological profile of this compound. Future research should focus on performing these assays to confirm the hypothesized therapeutic targets and to quantify the potency and efficacy of this compound.

References

The Biphenyl Acetic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl acetic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of biphenyl acetic acid derivatives, focusing on their anticancer, anti-inflammatory, and cholinesterase inhibitory activities. This document details quantitative biological data, experimental methodologies for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Biphenyl acetic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The SAR studies reveal that the substitution pattern on the biphenyl rings and the nature of the acetic acid side chain are crucial for their antiproliferative effects.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected biphenyl acetic acid derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231.

Compound IDSubstitutionMCF-7 IC₅₀ (µM)[1]MDA-MB-231 IC₅₀ (µM)[1]
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85
11 Hydroxylated biphenyl1.7 ± 0.5-
12 Hydroxylated biphenyl2.0 ± 0.7-

Note: Lower IC₅₀ values indicate higher potency.

Structure-Activity Relationship Insights

Analysis of the data suggests that the introduction of a benzyloxy group (compound 3j ) slightly enhances the cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines compared to the unsubstituted analog (compound 3a )[1]. Furthermore, hydroxylated biphenyl derivatives (11 and 12 ) have shown potent antiproliferative activity against melanoma cells[2]. The cytotoxic effects of these compounds are often linked to the induction of apoptosis.

Signaling Pathway: Apoptosis Induction

Several biphenyl derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often involving the activation of caspases, which are key executioner enzymes in this process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Biphenyl Acetic Acid Derivative Biphenyl Acetic Acid Derivative Biphenyl Acetic Acid Derivative->Mitochondrion Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Figure 1: Apoptosis Signaling Pathways

Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl acetic acid derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Quantitative Data for COX Inhibition

The inhibitory activity of biphenyl acetic acid derivatives against COX enzymes is a key determinant of their anti-inflammatory potential.

CompoundTargetIC₅₀ (µM)
Mefenamic acidCOX-25.3[3]
Structure-Activity Relationship Insights

The carboxylic acid moiety is a critical feature for the anti-inflammatory activity of these compounds, as it mimics the substrate, arachidonic acid, and interacts with the active site of COX enzymes. The substitution pattern on the biphenyl rings influences the selectivity and potency of COX inhibition. For instance, the development of selective COX-2 inhibitors has been a major focus to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX and Prostaglandin Synthesis

Biphenyl acetic acid derivatives often exert their anti-inflammatory effects by inhibiting the COX pathway, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

cox_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Biphenyl Acetic Acid Derivative Biphenyl Acetic Acid Derivative Biphenyl Acetic Acid Derivative->COX-1 / COX-2 Inhibition

Figure 2: COX-2 Prostaglandin Synthesis Pathway

Cholinesterase Inhibition

Certain biphenyl derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data for Cholinesterase Inhibition

The following table presents the inhibitory activities of representative biphenyl derivatives against AChE and BuChE.

Compound IDAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Tacrine (Reference) -9.46[4]
Compound 5c Selective for AChENo inhibition at µM level[4]
Compound 6a Selective for AChENo inhibition at µM level[4]
Structure-Activity Relationship Insights

The SAR for cholinesterase inhibition by biphenyl derivatives highlights the importance of the linker length and the nature of the terminal basic groups. Studies have shown that modifying these features can significantly impact the potency and selectivity for AChE over BuChE.

Experimental Protocols

General Synthesis of Biphenyl Acetic Acid Derivatives

A common synthetic route to biphenyl acetic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction.

synthesis_workflow Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Biphenyl Derivative Biphenyl Derivative Suzuki Coupling->Biphenyl Derivative Further Functionalization Further Functionalization Biphenyl Derivative->Further Functionalization Biphenyl Acetic Acid Derivative Biphenyl Acetic Acid Derivative Further Functionalization->Biphenyl Acetic Acid Derivative

Figure 3: General Synthesis Workflow

Protocol:

  • To a solution of an appropriate aryl halide (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture), add the corresponding arylboronic acid (1.1-1.5 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

  • Subsequent functionalization steps, such as hydrolysis of an ester group, are then carried out to yield the final biphenyl acetic acid derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), a heme cofactor, and a buffer in a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at 37°C for a specific time.

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value[5].

Keap1-Nrf2 Inhibition Assay

This fluorescence polarization-based assay is used to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.

Protocol:

  • Prepare a reaction mixture containing a fluorescently labeled Nrf2 peptide and the Keap1 protein in an assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture at room temperature to allow for binding.

  • Measure the fluorescence polarization using a microplate reader. An inhibitor of the Keap1-Nrf2 interaction will disrupt the binding, leading to a decrease in fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC₅₀ value[6][7].

Conclusion

The biphenyl acetic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and functional group modifications in determining the biological activity and selectivity of these derivatives. The provided experimental protocols and signaling pathway diagrams offer a practical framework for researchers engaged in the design, synthesis, and evaluation of novel biphenyl acetic acid-based compounds for a variety of therapeutic targets. Further exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-biphenyl-4'-fluoro-acetic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-biphenyl-4'-fluoro-acetic acid is a compound of interest in various fields, including drug development and metabolic studies. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using modern analytical techniques. The methodologies described are designed to offer high throughput, accuracy, and precision, which are critical for regulated bioanalysis.

The primary recommended technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is renowned for its high sensitivity and specificity in complex biological matrices.[1][2] Alternative and complementary methods are also discussed. The protocols herein detail sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Methods Overview

A variety of analytical methods can be employed for the quantification of organic acids in biological samples.[2][3] For this compound, the choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a robust technique for the separation of analytes.[4] When coupled with UV or fluorescence detectors, it can provide adequate sensitivity for some applications. However, the complexity of biological matrices can lead to interferences, potentially compromising selectivity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[7][8] This additional step can increase sample preparation time and introduce variability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide applicability.[2][9][10] It combines the excellent separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. This method is particularly well-suited for analyzing compounds in complex matrices like plasma and urine.[1][11]

This document will focus on a detailed LC-MS/MS protocol, as it represents the most advanced and suitable technique for the quantification of this compound in biological samples.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical performance for similar analytical methods and should be validated in the user's laboratory.

ParameterExpected Value
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity (r²) > 0.995
Dynamic Range 0.15 - 150 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%
Recovery 85 - 105%
Matrix Effect < 15%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water[11]

  • Formic acid (≥99%)[11]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[12]

2. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis.[12]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add the internal standard solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G start Plasma Sample (50 µL) add_solvent Add Cold Acetonitrile with Internal Standard start->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G biological_sample Biological Sample (e.g., Plasma, Urine) sample_prep Sample Preparation (SPE or Protein Precipitation) biological_sample->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis results Concentration of Analyte data_analysis->results

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 3-Biphenyl-4'-fluoro-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-biphenyl-4'-fluoro-acetic acid. The described protocol is designed to provide a robust and reproducible method for the separation and quantification of this compound, which is relevant in pharmaceutical research and development. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring ease of use and transferability.

Introduction

This compound is a biphenyl acetic acid derivative. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation studies, stability testing, and quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive protocol for the determination of this compound using a standard reversed-phase HPLC system.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • Analyst: this compound reference standard

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Trifluoroacetic acid (TFA) (HPLC grade)

  • Equipment:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These parameters should be used as a starting point and may require minor adjustments based on the specific instrument and column used.

ParameterCondition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% TFA (v/v) (60:40)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase followed by filtration is typically sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data acquisition and analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Analysis

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The concentration of the analyte in the sample can be calculated using the peak area and the calibration curve generated from the standard solutions.

Discussion

The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like biphenyl derivatives.[1][2] The mobile phase, consisting of acetonitrile and water, provides good separation efficiency. The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape and reproducibility by suppressing the ionization of the carboxylic acid group.[1] A detection wavelength of 254 nm is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte.[1][2]

The proposed isocratic method is simple, rapid, and cost-effective.[1] Should co-eluting impurities be present, a gradient elution method may need to be developed to improve resolution. Further method validation according to ICH guidelines should be performed to demonstrate its suitability for its intended purpose. This would include assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

References

Application Notes and Protocols for Biphenyl Acetic Acid Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no specific neuroscience applications for the compound "3-biphenyl-4'-fluoro-acetic acid." The following application notes and protocols are based on the closely related and studied compound, Biphenyl Acetic Acid (BPAA) , and its known interactions with GABA-A receptors. This information is intended to serve as a guide for researchers and drug development professionals interested in the potential applications of biphenyl acetic acid derivatives in neuroscience.

Introduction

Biphenyl acetic acid (BPAA) is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been investigated for its effects within the central nervous system. Of particular interest to neuroscience researchers is its modulatory effect on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Research has shown that BPAA can significantly enhance the antagonistic action of certain compounds at the GABA-A receptor, suggesting its potential as a tool for studying GABAergic signaling and as a scaffold for the development of novel neuromodulatory agents.

Mechanism of Action: Modulation of GABA-A Receptor Activity

Biphenyl acetic acid has been observed to potentiate the inhibitory effects of fluoroquinolone antibiotics, such as ciprofloxacin, on GABA-A receptors. While BPAA alone has a minimal effect on GABA-A receptor currents, it dramatically increases the potency of ciprofloxacin's blockade of these receptors.[1] This suggests an allosteric modulatory interaction. The proposed mechanism involves BPAA binding to a site on the GABA-A receptor that, in turn, enhances the binding or effect of other antagonists. This interaction does not appear to affect ionotropic glutamate receptors such as NMDA, AMPA, or kainate receptors, indicating a degree of selectivity for the GABAergic system.[1]

Signaling Pathway of GABA-A Receptor Inhibition

The following diagram illustrates the general signaling pathway of GABA-A receptor inhibition and the proposed point of modulation by Biphenyl Acetic Acid (BPAA) in the presence of a primary antagonist like ciprofloxacin.

GABA_A_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA GABA_vesicle->GABA_release Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization BPAA Biphenyl Acetic Acid (BPAA) Ciprofloxacin Ciprofloxacin BPAA->Ciprofloxacin Enhances Inhibition Ciprofloxacin->GABA_A_Receptor Inhibits GABA_release->GABA_A_Receptor Binds

Caption: Modulation of GABA-A receptor signaling by Biphenyl Acetic Acid (BPAA).

Quantitative Data Summary

The following table summarizes the quantitative data from patch-clamp experiments on cultured rat hippocampal neurons, demonstrating the effect of Biphenyl Acetic Acid (BPAA) on GABA-evoked currents in the presence of ciprofloxacin.[1]

Compound(s)ConcentrationEffect on GABA-evoked Current
Ciprofloxacin100 µMInhibition to 38 ± 7% of control
Biphenyl Acetic Acid (BPAA)100 µMMinimal effect (82 ± 4% of control)
Ciprofloxacin + BPAA0.03 µM + 100 µMSignificant inhibition
Conclusion BPAA enhances ciprofloxacin's inhibitory potency by ~3000-fold

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the modulatory effects of biphenyl acetic acid derivatives on GABA-A receptor currents in cultured hippocampal neurons.

Objective: To measure changes in GABA-evoked currents in the presence of a test compound (e.g., BPAA) and a known GABA-A receptor antagonist (e.g., ciprofloxacin).

Materials:

  • Primary hippocampal neuron culture

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (containing KCl, MgCl2, HEPES, EGTA, ATP)

  • GABA

  • Biphenyl Acetic Acid (BPAA)

  • Ciprofloxacin

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Prepare hippocampal neuron cultures from embryonic rats.

  • Grow cultures for 7-14 days before recording.

  • Place a coverslip with cultured neurons into the recording chamber on the microscope stage.

  • Continuously perfuse the neurons with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply GABA (e.g., 10 µM) for a short duration to evoke a baseline control current.

  • Wash out the GABA and allow the neuron to recover.

  • Perfuse the neuron with a solution containing the test compound (BPAA, e.g., 100 µM) for 2-3 minutes.

  • Co-apply GABA and the test compound to measure the effect of the compound alone.

  • Wash out and allow for recovery.

  • Perfuse the neuron with a solution containing the GABA-A antagonist (ciprofloxacin, e.g., 0.03 µM) and the test compound (BPAA, 100 µM).

  • Co-apply GABA with the antagonist and test compound to measure the combined effect.

  • Analyze the peak amplitude of the GABA-evoked currents under each condition and normalize to the control response.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_neurons Prepare Cultured Hippocampal Neurons establish_patch Establish Whole-Cell Configuration prep_neurons->establish_patch prep_solutions Prepare External and Internal Solutions prep_solutions->establish_patch baseline Record Baseline GABA-evoked Current establish_patch->baseline apply_bpaa Apply BPAA + GABA baseline->apply_bpaa washout Washout and Recovery apply_bpaa->washout apply_combo Apply BPAA + Ciprofloxacin + GABA measure_currents Measure Peak Current Amplitudes apply_combo->measure_currents washout->apply_combo normalize_data Normalize Data to Baseline Control measure_currents->normalize_data statistical_analysis Perform Statistical Analysis normalize_data->statistical_analysis

Caption: Workflow for patch-clamp analysis of BPAA's effect on GABA-A receptors.

Note: The provided protocols and diagrams are based on published research on Biphenyl Acetic Acid (BPAA) and should be adapted and optimized for specific experimental conditions and for the investigation of other related biphenyl acetic acid derivatives.

References

Application Notes and Protocols: The Use of 3-Biphenyl-4'-fluoro-acetic Acid Derivatives in Rodent Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data was found for 3-biphenyl-4'-fluoro-acetic acid. This document utilizes data from a closely related and well-researched derivative, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), as a representative example of a biphenyl acetic acid derivative in the context of neurological disorder research, specifically Alzheimer's disease.

Introduction

Biphenyl acetic acid derivatives are a class of compounds that have garnered interest in the field of neurotherapeutics. While information on this compound is limited, its structural analog, CHF5074, has been extensively studied as a γ-secretase modulator for the treatment of Alzheimer's disease. This document provides a detailed overview of the application of CHF5074 in rodent models, summarizing key quantitative data, experimental protocols, and visualizing its mechanism of action. These notes can serve as a valuable resource for researchers investigating similar compounds for neurological disorders.

Mechanism of Action: γ-Secretase Modulation

CHF5074 acts as a γ-secretase modulator. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects due to the inhibition of other essential signaling pathways (like Notch signaling), modulators allosterically alter the enzyme's conformation.[1][2] This modulation shifts the cleavage of amyloid precursor protein (APP) away from the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide towards the generation of shorter, less amyloidogenic Aβ species.[2][3] This selective action makes γ-secretase modulators a promising therapeutic strategy for Alzheimer's disease.[1][2]

G cluster_membrane Cell Membrane APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Reduced Production Abeta_short Shorter Aβ Peptides (Less Amyloidogenic) gamma_secretase->Abeta_short Increased Production CHF5074 CHF5074 CHF5074->gamma_secretase Modulates Plaques Amyloid Plaques Abeta42->Plaques Aggregation

Caption: Mechanism of action of CHF5074 as a γ-secretase modulator.

Data Presentation: Efficacy of CHF5074 in Alzheimer's Disease Rodent Models

The following tables summarize the quantitative data from preclinical studies of CHF5074 in the Tg2576 transgenic mouse model of Alzheimer's disease. This model overexpresses a mutant form of human APP, leading to age-dependent development of amyloid plaques and cognitive deficits.

Table 1: Effects of Chronic CHF5074 Treatment on Amyloid Pathology in Tg2576 Mice [4][5]

ParameterTreatment GroupCortexHippocampus
Plaque Area Reduction (%) CHF5074 (375 ppm)52.2 ± 5.6 (p=0.0003)76.7 ± 6.4 (p=0.004)
Plaque Number Reduction (%) CHF5074 (375 ppm)48.9 ± 6.6 (p=0.0004)66.2 ± 10.3 (p=0.037)
Total Brain Aβ40 Reduction (%) CHF5074 (375 ppm)49.2 ± 9.2 (p=0.017)-
Total Brain Aβ42 Reduction (%) CHF5074 (375 ppm)43.5 ± 9.7 (p=0.027)-

Table 2: Effects of Long-Term CHF5074 Treatment on Cognitive Function in Tg2576 Mice [6]

ParameterTreatment GroupOutcome
Recognition Memory (Novel Object Recognition Test) CHF5074 (375 ppm/day)Complete reversal of memory deficit
Recognition Memory (Novel Object Recognition Test) DAPT (γ-secretase inhibitor, 375 ppm/day)No effect on memory deficit

Experimental Protocols

This section provides detailed methodologies for key experiments involving CHF5074 in the Tg2576 mouse model of Alzheimer's disease.

Chronic Drug Administration in Rodent Diet

Objective: To assess the long-term efficacy of CHF5074 on amyloid pathology and cognitive function.

Animal Model: Tg2576 transgenic mice expressing human APP with the Swedish (K670N/M671L) mutation.[4]

Procedure:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups:

    • Vehicle Control: Standard rodent diet.

    • CHF5074-Treated: Rodent diet medicated with CHF5074 at a concentration of 375 ppm.[4]

  • Treatment Duration: Administer the respective diets to 9.5 to 10.5-month-old Tg2576 mice for 17 weeks.[4]

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Outcome Measures: At the end of the treatment period, perform behavioral testing (e.g., Novel Object Recognition) followed by euthanasia and brain tissue collection for histopathological and biochemical analyses.

G start Start: 9.5-10.5 month old Tg2576 mice treatment 17-week Treatment start->treatment control Standard Diet treatment->control chf5074 CHF5074 Diet (375 ppm) treatment->chf5074 behavior Behavioral Testing (e.g., NOR) control->behavior chf5074->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia analysis Histopathology & Biochemical Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for chronic CHF5074 administration.

Immunohistochemical Analysis of Amyloid Plaques

Objective: To quantify the amyloid plaque burden in the brains of treated and control mice.

Procedure:

  • Tissue Preparation:

    • Perfuse mice transcardially with saline followed by 4% paraformaldehyde.

    • Post-fix brains in 4% paraformaldehyde overnight and then cryoprotect in a 30% sucrose solution.

    • Section the brains into 40 µm coronal sections using a cryostat.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

    • Wash sections and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining using 3,3'-diaminobenzidine (DAB) as a chromogen.

  • Image Acquisition and Analysis:

    • Capture images of the cortex and hippocampus using a light microscope equipped with a digital camera.

    • Use image analysis software (e.g., ImageJ) to quantify the plaque area and number.

    • Express plaque burden as the percentage of the total area occupied by plaques.

Biochemical Analysis of Brain Aβ Levels

Objective: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain.

Procedure:

  • Brain Homogenization:

    • Homogenize one brain hemisphere in a buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to separate the soluble and insoluble fractions.

  • Extraction of Insoluble Aβ:

    • Resuspend the pellet from the previous step in a formic acid solution to solubilize the aggregated Aβ.

    • Neutralize the formic acid extract.

  • ELISA:

    • Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42 to quantify the levels in both the soluble and insoluble fractions.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Normalize the Aβ levels to the total protein concentration of the brain homogenate.

Conclusion

The data and protocols presented for CHF5074 provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound and other related derivatives for neurological disorders. The demonstrated efficacy of CHF5074 in reducing amyloid pathology and improving cognitive function in a well-established Alzheimer's disease model highlights the promise of γ-secretase modulation as a therapeutic strategy. The detailed experimental procedures offer a practical guide for designing and conducting preclinical studies to evaluate novel compounds targeting neurodegenerative pathways. Further research is warranted to investigate the specific properties and potential applications of this compound.

References

Protocol for the Solubilization of 3-Biphenyl-4'-fluoro-acetic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AN-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Biphenyl-4'-fluoro-acetic acid is a biphenylacetic acid derivative with potential applications in pharmaceutical research, likely as a non-steroidal anti-inflammatory drug (NSAID) based on its structural similarity to compounds like Felbinac and Fenbufen. Due to its hydrophobic nature, this compound is anticipated to have low aqueous solubility, presenting a challenge for the preparation of dosing solutions for in vivo studies. This document provides a detailed protocol for the solubilization of this compound using a co-solvent approach, a common and effective method for administering poorly water-soluble compounds in preclinical animal models. The protocol is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Table 1: Solubility of Structurally Related Biphenylacetic Acid Compounds

CompoundVehicle/SolventSolubility
4-Biphenylacetic AcidDimethyl sulfoxide (DMSO)50 mg/mL[1][2]
4-Biphenylacetic AcidAcetonitrileSlightly soluble[3]
4-Biphenylacetic AcidMethanolSlightly soluble[3]
4-Biphenylacetic AcidWater39.27 mg/L (at 25 °C)[4]
FenbufenDimethylformamide (DMF)30 mg/mL[5]
FenbufenDimethyl sulfoxide (DMSO)30 mg/mL[5]
FenbufenEthanol200 µg/mL[5]

Experimental Protocol: Preparation of Dosing Solution

This protocol describes the preparation of a dosing solution of this compound in a vehicle composed of DMSO and polyethylene glycol 400 (PEG-400), followed by dilution with a sterile aqueous solution. This co-solvent system is widely used in preclinical studies to enhance the solubility of hydrophobic compounds for oral or parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Polyethylene glycol 400 (PEG-400), USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Determine the Required Concentration: Based on the desired dose (in mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for oral gavage in rats), calculate the final concentration of the dosing solution.

  • Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.

  • Initial Solubilization in DMSO: Add a small volume of DMSO to the tube. A common starting point is a 1:1 to 1:10 ratio of DMSO to the final desired volume.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Addition of Co-solvent (PEG-400): Once the compound is fully dissolved in DMSO, add the required volume of PEG-400. A common vehicle composition is 10% DMSO, 40% PEG-400, and 50% aqueous solution.

  • Vortexing: Vortex the mixture thoroughly to ensure homogeneity.

  • Dilution with Aqueous Solution: Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume. The slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.

Safety Precautions:

  • Conduct all procedures in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Diagrams

Dissolution_Workflow A Weigh this compound B Add DMSO A->B C Vortex to Dissolve B->C D Add PEG-400 C->D E Vortex to Mix D->E F Slowly Add Saline/PBS E->F G Vortex to Homogenize F->G H Visually Inspect for Clarity G->H I Administer to Animal Model H->I

Caption: Workflow for dissolving this compound.

Signaling_Pathway_Hypothesis cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimulus Inflammatory Stimulus COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimulus->COX-1 / COX-2 Activates Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: Hypothesized mechanism of action for this compound.

References

Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl and its derivatives, including polychlorinated biphenyls (PCBs), are compounds of significant interest in environmental monitoring, food safety, and toxicology. Due to their potential health risks, including carcinogenicity, sensitive and accurate analytical methods are crucial for their detection and quantification.[1] Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of these compounds, offering high resolution and sensitivity.[2][3] This application note provides a detailed protocol for the analysis of biphenyl compounds using GC/MS, including sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The overall workflow for the GC/MS analysis of biphenyl compounds involves sample preparation to extract and concentrate the analytes, followed by separation and detection using the GC/MS system.

GC/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., soil, water, tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Deconvolution Chromatogram Deconvolution Detection->Deconvolution Identification Compound Identification (Mass Spectra Library) Deconvolution->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC/MS analysis of biphenyl compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the target analytes.[2] The choice of method depends on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Water Samples: [4]

  • To a 1 L water sample, add a suitable surrogate standard.

  • Adjust the pH of the sample as required by the specific method (e.g., EPA methods).

  • Extract the sample three times with 60 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish evaporator or a gentle stream of nitrogen.[4]

  • Add an internal standard prior to GC/MS analysis.

b) Solid-Phase Extraction (SPE) for Water Samples: [2]

  • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by reagent water.

  • Pass the water sample (up to 1 L) through the cartridge at a controlled flow rate.

  • Wash the cartridge with reagent water to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with a small volume of an appropriate organic solvent (e.g., ethyl acetate, hexane).

  • Concentrate the eluate to a final volume of 1 mL and add an internal standard.

c) Extraction from Solid Samples (e.g., Soil, Sediment):

  • Mix the solid sample with a drying agent like anhydrous sodium sulfate.

  • Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., hexane/acetone mixture).

  • The extract may require a cleanup step using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials like Florisil or silica gel to remove lipids and other interferences.

  • Concentrate the cleaned extract to a final volume of 1 mL and add an internal standard.

GC/MS Instrumentation and Parameters

The following parameters are a general guideline and may need to be optimized for specific applications and instruments.

Table 1: GC/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[5]
Injection ModeSplitless[5][6]
Injection Volume1-2 µL
Injector Temperature280-290 °C[7][8]
Carrier GasHelium, constant flow at 1.2-1.5 mL/min[5][7]
Oven Temperature ProgramInitial: 60-110°C (hold 1 min), Ramp 1: 25°C/min to 200°C, Ramp 2: 2-20°C/min to 280°C (hold 20 min)[5][7][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230 °C
Transfer Line Temperature280 °C[7]
Mass Scan Range50-450 m/z[7]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[10]

Quantitative Data

Quantitative analysis is typically performed using an internal standard method with a multi-level calibration curve. The following table summarizes typical quantitative data for selected biphenyl compounds.

Table 2: Quantitative Data for Selected Biphenyl Compounds

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)LOD (µg/L)LOQ (µg/L)
Biphenyl~7.4[5]15476, 1530.04[5]0.12[5]
2-Phenylphenol~4.2[5]170141, 1150.02[5]0.07[5]
PCB 28Varies256258<0.01 ng/g[10]-
PCB 101Varies326328<0.01 ng/g[10]-
PCB 188Varies394396<0.01 ng/g[10]-
PCB 209Varies498500<0.01 ng/g[10]-

*Note: LODs for PCBs are often reported in ng/g for solid samples and can vary significantly based on the matrix and specific method.

Data Analysis and Compound Identification

The identification of biphenyl compounds is based on a combination of their gas chromatographic retention time and their mass spectrum.

Compound Identification Logic Start Acquired GC/MS Data CheckRT Retention Time Match with Standard? Start->CheckRT CheckMS Mass Spectrum Match with Library/Standard? CheckRT->CheckMS Yes NotIdentified Compound Not Identified CheckRT->NotIdentified No Identified Compound Identified CheckMS->Identified Yes CheckMS->NotIdentified No

Caption: Logical flow for the identification of biphenyl compounds.

  • Peak Deconvolution: The raw chromatogram is processed to identify individual peaks.

  • Retention Time Matching: The retention time of each peak is compared to the retention times of known standards analyzed under the same conditions.

  • Mass Spectral Library Matching: The mass spectrum of the unknown peak is compared to a reference library (e.g., NIST) to find potential matches.

  • Confirmation: A confident identification requires a match in both retention time and the mass spectrum, including the correct ratio of qualifier ions to the quantifier ion.

Conclusion

The GC/MS method outlined in this application note provides a robust and sensitive approach for the analysis of biphenyl compounds in various matrices. Proper sample preparation and optimization of instrumental parameters are key to achieving accurate and reliable results. The use of both full scan and SIM modes allows for confident identification and precise quantification of these environmentally and toxicologically significant compounds.

References

Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyls are a critical class of organic compounds with widespread applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of fluorine atoms into the biphenyl scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a broad substrate scope and tolerance to a wide array of functional groups.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biphenyls using this palladium-catalyzed reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide in the presence of a palladium catalyst and a base.[4] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="R1-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biphenyl [label="R1-Pd(II)Ln-R2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" R1-X\n(Fluorinated Aryl Halide)", color="#4285F4"]; OxAdd -> PdII_ArylHalide [color="#4285F4"]; PdII_ArylHalide -> Transmetalation [label=" R2-B(OR)2\n(Arylboronic Acid/Ester)\n+ Base", color="#34A853"]; Transmetalation -> PdII_Biphenyl [color="#34A853"]; PdII_Biphenyl -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label=" R1-R2\n(Fluorinated Biphenyl)", color="#EA4335"];

// Invisible nodes and edges for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } केंदot Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various fluorinated biphenyls as reported in the literature. This data is intended to serve as a guide for reaction optimization.

Table 1: Homogeneous Catalysis for the Synthesis of Fluorinated Biphenyls
EntryFluorinated Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[5]
21-Bromo-2,4-difluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)RuPhos (3)K₃PO₄Dioxane1001288[6]
31-Chloro-2,3,4,5,6-pentafluorobenzenePhenylboronic acidPd-NHC complex (3)-CsFDioxane1001260[2]
45-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (1)NoneNa₂CO₃DMF/H₂O75198[7]
Table 2: Heterogeneous Catalysis for the Synthesis of Fluorinated Biphenyls
EntryFluorinated Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Dioxane/H₂O11048>95[1][8]
21-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Dioxane/H₂O11048~90[1][8]
31-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Dioxane/H₂O11048>95[1][8]
41-Iodo-2,3,5,6-tetrafluorobenzenePhenylboronic acidPd on magnetiteK₂CO₃Ethanol/H₂O80287[2]

Experimental Protocols

The following are generalized protocols for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling. Note: These protocols should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: General Procedure using a Homogeneous Palladium Catalyst

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add Fluorinated Aryl Halide,\nArylboronic Acid, Base,\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCatalyst [label="Add Pd Catalyst\nand Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Setup [color="#4285F4"]; Setup -> AddReagents [color="#4285F4"]; AddReagents -> Degas [color="#4285F4"]; Degas -> AddCatalyst [color="#4285F4"]; AddCatalyst -> Heat [color="#34A853"]; Heat -> Monitor [color="#34A853"]; Monitor -> Workup [label="Reaction Complete", color="#EA4335"]; Workup -> Purify [color="#EA4335"]; Purify -> Characterize [color="#EA4335"]; Characterize -> End [color="#EA4335"]; } केंदot Figure 2: Workflow for Suzuki-Miyaura coupling using a homogeneous catalyst.

Materials:

  • Fluorinated aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF; 2-3 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF; 5-10 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the fluorinated aryl halide, arylboronic acid, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture and degas by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.

  • In a separate vial, weigh the palladium catalyst and ligand (if solid) and add them to the reaction vessel against a positive flow of inert gas. If the catalyst/ligand are in solution, add them via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: General Procedure using a Heterogeneous Palladium Catalyst

Materials:

  • Fluorinated aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2-1.5 mmol)

  • Heterogeneous palladium catalyst (e.g., Pd/C, Pd nanoparticles on a support)

  • Base (e.g., Na₂CO₃, K₂CO₃; 2-3 mmol)

  • Solvent (e.g., Dioxane/H₂O, Ethanol/H₂O; 5-10 mL)

  • Reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the fluorinated aryl halide, arylboronic acid, base, and the heterogeneous palladium catalyst.

  • Add the solvent system (an inert atmosphere may not be strictly necessary for some robust heterogeneous catalysts, but is good practice).

  • Seal the vessel and heat to the desired temperature (typically 70-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with solvent, dried, and reused.[1][8]

  • Dilute the filtrate with an organic solvent and perform an aqueous workup as described in Protocol 1 (Steps 8-9).

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product.

Concluding Remarks

The Suzuki-Miyaura coupling is a highly effective and adaptable method for the synthesis of fluorinated biphenyls. The choice of catalyst (homogeneous vs. heterogeneous), ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields and purity. The protocols and data provided herein serve as a starting point for researchers to develop robust and efficient syntheses of these important molecular targets. For electron-poor or sterically hindered substrates, careful selection of bulky, electron-rich phosphine ligands is often crucial for success.[3][5] Heterogeneous catalysts offer the advantage of easier separation and potential for recycling, contributing to greener and more sustainable chemical processes.[1]

References

Application Notes and Protocols for 3-biphenyl-4'-fluoro-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-biphenyl-4'-fluoro-acetic acid (CAS No. 327107-49-3) was publicly available at the time of this writing. The information provided herein is compiled from general chemical safety principles and data from structurally similar compounds. This document should be used as a guide and does not replace a compound-specific SDS. Always perform a thorough risk assessment before handling any chemical.

Introduction

This compound is a biphenyl derivative containing a carboxylic acid functional group and a fluorine substituent. Biphenyl and its derivatives are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document provides guidelines for the safe handling, storage, and use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Based on information for structurally related compounds, this compound is anticipated to be a solid that may cause skin and eye irritation.[1][2][3]

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

Signal Word: Warning

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[1][3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Data Presentation

Physical and Chemical Properties (Predicted/Inferred)
PropertyValueSource/Rationale
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.24 g/mol -
Appearance White to off-white solidBased on similar compounds
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Insoluble in water.General property of similar organic acids
Melting Point Not available-
Boiling Point Not available-
Safety and Toxicity Data (Inferred from Similar Compounds)
ParameterValueSpeciesSource/Compound
LD50 Oral No data available--
LD50 Dermal No data available--
LC50 Inhalation No data available--
Skin Irritation Category 2 (Predicted)-3-Fluorophenylacetic acid
Eye Irritation Category 2 (Predicted)-3-Fluorophenylacetic acid

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any experiment. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A lab coat should be worn. For larger quantities, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration. For example, for 10 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.010 L * 230.24 g/mol = 0.0230 g (23.0 mg)

  • Under a chemical fume hood, carefully weigh out the calculated mass of the compound onto a weighing paper or boat.

  • Transfer the weighed solid to the volumetric flask.

  • Add a portion of the DMSO to the flask (approximately half of the final volume).

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Cap the flask and invert several times to ensure a homogeneous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution appropriately, typically at -20°C for long-term storage.

General Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Store in a locked cabinet or area with restricted access.

Spill and Waste Disposal

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For a small solid spill, gently sweep up the material to avoid creating dust and place it into a labeled container for disposal.

  • For a liquid spill (solution), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report all spills to the appropriate safety personnel.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Waste should be collected in a designated, labeled container.

Visualizations

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Clean Equipment Clean Equipment Perform Experiment->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound Doff PPE Doff PPE Store Compound->Doff PPE

Caption: A typical laboratory workflow for handling chemical compounds.

G Decision Tree for Storage of this compound Start Start Is container sealed? Is container sealed? Start->Is container sealed? Seal Container Seal Container Is container sealed?->Seal Container No Is storage area cool and dry? Is storage area cool and dry? Is container sealed?->Is storage area cool and dry? Yes Seal Container->Is storage area cool and dry? Move to cool, dry area Move to cool, dry area Is storage area cool and dry?->Move to cool, dry area No Is storage area well-ventilated? Is storage area well-ventilated? Is storage area cool and dry?->Is storage area well-ventilated? Yes Move to cool, dry area->Is storage area well-ventilated? Improve Ventilation Improve Ventilation Is storage area well-ventilated?->Improve Ventilation No Is it away from incompatibles? Is it away from incompatibles? Is storage area well-ventilated?->Is it away from incompatibles? Yes Improve Ventilation->Is it away from incompatibles? Relocate away from incompatibles Relocate away from incompatibles Is it away from incompatibles?->Relocate away from incompatibles No Store Securely Store Securely Is it away from incompatibles?->Store Securely Yes Relocate away from incompatibles->Store Securely

Caption: A decision-making process for the proper storage of chemicals.

G Emergency Response for Skin or Eye Contact Exposure Occurs Exposure Occurs Skin or Eye Contact? Skin or Eye Contact? Exposure Occurs->Skin or Eye Contact? Skin Contact Skin Contact Skin or Eye Contact?->Skin Contact Skin Eye Contact Eye Contact Skin or Eye Contact?->Eye Contact Eye Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water for 15 mins Flush with Water for 15 mins Eye Contact->Flush with Water for 15 mins Remove Contaminated Clothing->Flush with Water for 15 mins Seek Medical Attention Seek Medical Attention Flush with Water for 15 mins->Seek Medical Attention

Caption: First aid procedures for skin or eye exposure to chemicals.

References

Application Notes and Protocols: Bioassay for Determining the Inhibitory Potency of GABA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] Its receptors, primarily GABA-A and GABA-B, are crucial targets for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants.[4][5] GABA antagonists are molecules that block the action of GABA at its receptors, leading to an increase in neuronal excitability.[1][6] These compounds are invaluable research tools for studying GABAergic neurotransmission and hold therapeutic potential in certain neurological and psychiatric disorders.[1][7]

This document provides detailed application notes and protocols for bioassays designed to determine the inhibitory potency of GABA antagonists. The described methods are essential for the screening and characterization of novel compounds targeting the GABA system.

GABA Receptor Signaling Pathways

GABA mediates its inhibitory effects through two main classes of receptors: GABA-A and GABA-B.[3][5]

  • GABA-A Receptors: These are ligand-gated ion channels (ionotropic receptors) that are permeable to chloride ions (Cl⁻).[5] Upon GABA binding, the channel opens, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[1][5][8]

  • GABA-B Receptors: These are G-protein coupled receptors (metabotropic receptors).[5][7] Their activation leads to downstream signaling cascades that can modulate ion channel activity, such as opening of potassium channels and inhibition of calcium channels, resulting in a slower and more prolonged inhibitory effect.[7]

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Release into Synaptic Cleft GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Cl_channel Cl- Channel (Open) GABA_A->Cl_channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx G_protein G-Protein Activation GABA_B->G_protein GABA Binding Effector Effector Proteins (e.g., K+ channels) G_protein->Effector Inhibition_B Inhibition Effector->Inhibition_B Antagonist GABA Antagonist (e.g., Bicuculline) Antagonist->GABA_A Blocks Binding

Figure 1. Simplified GABA signaling pathway and the action of antagonists.

Experimental Bioassays for GABA Antagonists

Several bioassay formats can be employed to determine the inhibitory potency of GABA antagonists. The choice of assay depends on the desired throughput, the specific question being addressed, and the available equipment.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GABA receptor. It is a high-throughput method suitable for primary screening.

Principle: A radiolabeled GABA agonist or antagonist (e.g., [³H]muscimol or [³H]GABA) is incubated with a preparation of membranes containing GABA receptors (e.g., from rat brain or cells expressing recombinant receptors).[9][10] The amount of radioactivity bound to the membranes is measured in the presence and absence of a competing unlabeled antagonist. The inhibitory potency is determined by the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC₅₀).

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of GABA antagonists on ion channel activity.[11][12] It provides detailed information on the mechanism of inhibition.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing GABA receptors (e.g., cultured neurons or HEK293 cells).[13][14][15] The electrical current flowing through the GABA-A receptor channels is measured in response to GABA application. The antagonist is then co-applied with GABA, and the reduction in the GABA-evoked current is quantified to determine the IC₅₀.[16]

Fluorescent Imaging Assays

Fluorescence-based assays offer a higher throughput alternative to electrophysiology for functional screening. These assays utilize fluorescent probes that are sensitive to changes in membrane potential or intracellular ion concentrations.

Principle: Cells expressing GABA-A receptors are loaded with a fluorescent dye that reports changes in membrane potential or intracellular chloride concentration. Upon application of GABA, the opening of GABA-A receptor channels causes a change in fluorescence. An antagonist will block this effect, and the IC₅₀ can be determined by measuring the concentration-dependent inhibition of the fluorescence signal.[17][18][19][20]

Experimental Workflow

The general workflow for determining the inhibitory potency of a GABA antagonist involves several key steps, from cell culture to data analysis.

Experimental_Workflow A Cell Culture (e.g., HEK293-GABA-A) B Cell Seeding (e.g., 96-well plate) A->B D Assay Execution (e.g., Radioligand Binding, Electrophysiology, or Fluorescence Imaging) B->D C Compound Preparation (Serial Dilutions of Antagonist) C->D E Data Acquisition D->E F Data Analysis (IC50 Determination) E->F

Figure 2. General experimental workflow for a GABA antagonist bioassay.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Antagonists

Materials:

  • HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype).[4][21][22]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Radioligand: [³H]Muscimol or [³H]Gabazine.

  • Non-specific binding control: Unlabeled GABA or a known antagonist (e.g., bicuculline).

  • Test compounds (GABA antagonists).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GABA-A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • Radioligand (at a concentration near its Kd).

      • Test compound at various concentrations or vehicle (for total binding).

      • Excess unlabeled ligand (for non-specific binding).

      • Membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23][24][25]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition

Materials:

  • HEK293 cells stably expressing human GABA-A receptors or primary cultured neurons.

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4).

  • Internal solution (e.g., containing CsCl or KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).

  • GABA stock solution.

  • Test compounds (GABA antagonists).

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before recording.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a cell with the micropipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • GABA Application and Antagonist Testing:

    • Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀-EC₅₀).

    • Once a stable baseline GABA-evoked current is established, co-apply the test antagonist at various concentrations with GABA.

    • Wash out the antagonist and ensure the GABA-evoked current returns to the baseline level.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from these bioassays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potencies of different compounds.

Table 1: Inhibitory Potency (IC₅₀) of GABA-A Receptor Antagonists

CompoundAssay TypeCell LineRadioligand (for Binding Assay)IC₅₀ (µM)n
Antagonist ARadioligand BindingHEK293-GABA-A (α1β2γ2)[³H]Muscimol0.5 ± 0.073
Antagonist BRadioligand BindingHEK293-GABA-A (α1β2γ2)[³H]Muscimol2.1 ± 0.33
BicucullineRadioligand BindingHEK293-GABA-A (α1β2γ2)[³H]Muscimol1.2 ± 0.153
Antagonist APatch-ClampHEK293-GABA-A (α1β2γ2)N/A0.8 ± 0.15
Antagonist BPatch-ClampHEK293-GABA-A (α1β2γ2)N/A3.5 ± 0.55
BicucullinePatch-ClampHEK293-GABA-A (α1β2γ2)N/A1.5 ± 0.25

Values are presented as mean ± SEM. 'n' represents the number of independent experiments.

Table 2: Comparison of IC₅₀ Values for a Known Antagonist Across Different Assays

AntagonistRadioligand Binding IC₅₀ (µM)Patch-Clamp IC₅₀ (µM)Fluorescence Assay IC₅₀ (µM)
Picrotoxin5.8 ± 0.63.1 ± 0.44.5 ± 0.5

This table allows for a direct comparison of the potency of a standard antagonist determined by different methodologies.

Conclusion

The bioassays described in these application notes provide robust and reliable methods for determining the inhibitory potency of GABA antagonists. The choice of assay will depend on the specific research goals, with radioligand binding assays being suitable for high-throughput screening and electrophysiology providing detailed functional characterization. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results, which are essential for the discovery and development of novel therapeutics targeting the GABAergic system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-biphenyl-4'-fluoro-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-biphenyl-4'-fluoro-acetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Suzuki-Miyaura coupling reaction followed by hydrolysis.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Step

Question: I am not getting any product, or the yield is very low, in the Suzuki-Miyaura coupling of ethyl 3-bromophenylacetate and 4-fluorophenylboronic acid. What are the possible causes and solutions?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are the most common causes and their respective solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is old, has been improperly stored, or is of low quality, its activity can be significantly compromised.

    • Solution: Use a freshly opened bottle of the palladium catalyst or purchase a new batch. Consider using a pre-catalyst that is more stable to air and moisture.

  • Improper Base Selection or Quality: The base is crucial for the activation of the boronic acid. The choice and quality of the base can dramatically impact the reaction outcome.

    • Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. In some cases, a stronger base like cesium carbonate may be more effective, especially with challenging substrates.[1]

  • Solvent Issues: The solvent system must be appropriate for the reactants and conditions. Inadequate solubility or the presence of impurities can hinder the reaction.

    • Solution: Ensure your solvents are anhydrous and of high purity. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent and water is often effective.[1] Degassing the solvent to remove oxygen is critical to prevent catalyst degradation.

  • Deboronation of Boronic Acid: 4-Fluorophenylboronic acid can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures for extended periods. This side reaction consumes the boronic acid, leading to lower yields.

    • Solution: Use a milder base or add the base portion-wise. Optimize the reaction time and temperature to favor the cross-coupling over deboronation.

  • Homocoupling of Boronic Acid: The formation of 4,4'-difluorobiphenyl through the homocoupling of 4-fluorophenylboronic acid is a common side reaction.

    • Solution: This is often promoted by the presence of oxygen. Thoroughly degas the reaction mixture before adding the catalyst. Using a slight excess of the aryl halide can also minimize this side reaction.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Question: My hydrolysis of ethyl 3-biphenyl-4'-fluoro-acetate to the final acid is sluggish and incomplete. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common issue. The following points should be considered:

  • Insufficient Hydrolysis Reagent: The stoichiometry of the base (e.g., NaOH, KOH) or acid (e.g., HCl) is critical.

    • Solution: Use a significant excess of the hydrolysis reagent (typically 3-5 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Hydrolysis of sterically hindered esters or those with electron-donating groups can be slow at room temperature.

    • Solution: Increase the reaction temperature (refluxing is common) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent System: A biphasic system (e.g., ethanol/water) is often used for hydrolysis. If the ester is not sufficiently soluble, the reaction rate will be slow.

    • Solution: Increase the proportion of the organic co-solvent (e.g., ethanol, THF) to improve the solubility of the ester. Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. The presence of fluorine can affect the rate of hydrolysis.[2]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final this compound. What are the best methods to remove impurities?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

  • Removal of Palladium Residues: Palladium residues can contaminate the final product.

    • Solution: After the reaction, perform an aqueous workup with a solution of sodium sulfide or use a scavenger resin specifically designed to bind palladium.

  • Separation from Boronic Acid Byproducts: Unreacted boronic acid and its homocoupling product can be difficult to separate.

    • Solution: During the workup, an acidic wash (e.g., 1M HCl) can help remove some of the boronic acid. Purification by column chromatography on silica gel is often necessary. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid can improve the separation of acidic compounds.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: After initial purification by chromatography, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route involves a two-step process:

  • Suzuki-Miyaura Coupling: Coupling of an ethyl 3-halophenylacetate (e.g., ethyl 3-bromophenylacetate) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

  • Hydrolysis: Hydrolysis of the resulting ethyl 3-biphenyl-4'-fluoro-acetate to the final carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

Q2: Which palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling step?

A2: While many catalyst systems can work, a common and effective choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). For more challenging couplings, using a more electron-rich and bulky phosphine ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ can improve yields and reaction rates.[1]

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most common method. For the Suzuki coupling, you can monitor the disappearance of the ethyl 3-bromophenylacetate. For the hydrolysis, you can monitor the disappearance of the ester and the appearance of the more polar carboxylic acid spot (which will often streak on the TLC plate unless a small amount of acetic acid is added to the eluent).

Q4: What are the main safety precautions I should take during this synthesis?

A4:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Boronic Acids: While generally less toxic than other organometallics, boronic acids should still be handled with care.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of ethyl 3-biphenyl-4'-fluoro-acetate.

  • To a round-bottom flask, add ethyl 3-bromophenylacetate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the ethyl 3-bromophenylacetate is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Ester Hydrolysis

This protocol describes the conversion of ethyl 3-biphenyl-4'-fluoro-acetate to this compound.

  • Dissolve the ethyl 3-biphenyl-4'-fluoro-acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterValueNotes
Aryl Halide Ethyl 3-bromophenylacetate1.0 equivalent
Boronic Acid 4-fluorophenylboronic acid1.2 equivalents
Catalyst Pd(PPh₃)₄0.05 equivalents
Base K₂CO₃2.0 equivalents
Solvent Toluene/Ethanol/Water (4:1:1)Degassed
Temperature 85 °C
Reaction Time 4-12 hoursMonitor by TLC
Typical Yield 75-90%After purification

Table 2: Hydrolysis Reaction Parameters

ParameterValueNotes
Ester Ethyl 3-biphenyl-4'-fluoro-acetate1.0 equivalent
Base Sodium Hydroxide (NaOH)3.0 equivalents
Solvent Ethanol/Water (3:1)
Temperature Reflux (approx. 80 °C)
Reaction Time 2-6 hoursMonitor by TLC
Typical Yield 90-98%

Visualizations

Synthetic_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Hydrolysis A Ethyl 3-bromophenylacetate C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 85°C A->C B 4-Fluorophenylboronic acid B->C D Ethyl 3-biphenyl-4'-fluoro-acetate C->D E NaOH, EtOH/H2O Reflux D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to fluorination chemistry.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the synthesis of fluorinated organic compounds.

Issue: Low or No Yield in Nucleophilic Fluorination (e.g., SN2, SNAr)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor leaving group 1. Ensure the leaving group is sufficiently reactive (e.g., triflate, tosylate, iodide). 2. If using an alcohol, ensure complete conversion to a sulfonate ester or halide.
Inactive fluoride source 1. Use anhydrous fluoride salts (e.g., spray-dried KF or CsF) as they are very hygroscopic.[1] 2. Consider using phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) to increase the solubility and nucleophilicity of the fluoride salt.[2] 3. Explore alternative fluoride sources like TBAF or HF-amine complexes (e.g., Pyridine-HF, Et3N·3HF).[2][3]
Presence of water 1. Thoroughly dry all glassware, solvents, and reagents. Water can deactivate the fluoride nucleophile and lead to alcohol side products.[4]
Inappropriate solvent 1. Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to enhance fluoride ion nucleophilicity.[2]
Side reactions (Elimination) 1. For sterically hindered substrates, elimination can be a major side reaction.[5] 2. Use a less basic fluoride source or milder reaction conditions (e.g., lower temperature). 3. Consider using reagents like PyFluor for deoxyfluorination of alcohols, which can minimize elimination byproducts.[3][5]
Substrate instability 1. Some substrates may be unstable under the reaction conditions. Analyze the crude reaction mixture for decomposition products.

Experimental Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in Nucleophilic Fluorination start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous fluoride? - Leaving group precursor pure? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous solvent? - Correct temperature? start->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture - LC-MS, NMR start->analyze_crude no_product Starting Material Recovered analyze_crude->no_product side_products Side Products Observed (e.g., elimination, alcohol) analyze_crude->side_products decomposition Decomposition of Starting Material analyze_crude->decomposition increase_reactivity Action: Increase Reactivity - Use more active fluoride source - Use better leaving group - Increase temperature no_product->increase_reactivity optimize_conditions Action: Optimize Conditions - Lower temperature - Use less basic fluoride source side_products->optimize_conditions change_substrate Action: Modify Substrate/Protecting Groups decomposition->change_substrate success Successful Fluorination increase_reactivity->success optimize_conditions->success change_substrate->success G Selecting an Electrophilic Fluorinating Agent start Substrate to be Fluorinated electron_rich Electron-Rich Substrate? (e.g., Phenols, Anilines) start->electron_rich activated_ch Activated C-H Bond? (e.g., Carbonyl α-position) electron_rich->activated_ch No mild_reagent Use Milder Reagent: Selectfluor, NFSI electron_rich->mild_reagent Yes organometallic Organometallic Precursor? activated_ch->organometallic No nf_reagents Use N-F Reagents: NFSI, Selectfluor activated_ch->nf_reagents Yes strong_reagent Consider More Reactive Reagent (with caution) organometallic->strong_reagent No pd_catalysis Consider Metal-Catalyzed Methods: Pd-based reagents organometallic->pd_catalysis Yes

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for this versatile C-C bond-forming reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki-Miyaura coupling of fluorinated substrates.

1. Low to No Product Yield

Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation.

  • Question: My reaction with a fluorinated aryl halide is giving a very low yield. What are the first parameters I should check?

    Answer: When troubleshooting low yields in the Suzuki-Miyaura coupling of fluorinated compounds, a systematic approach is crucial. Here are the primary factors to investigate:

    • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the challenging oxidative addition and reductive elimination steps.[1][2] Nickel-based catalysts can also be effective, particularly for aryl fluorides.[3][4][5]

    • Base Selection: The base plays a crucial role in the transmetalation step. While common bases like K₂CO₃ or K₃PO₄ can be effective, stronger bases or alternative base types may be required.[6][7][8] For instance, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility.[7] Fluoride sources like CsF or TBAF can also promote the reaction, sometimes through a different mechanistic pathway involving a palladium-fluorido intermediate.[9][10][11][12]

    • Solvent System: The polarity and protic nature of the solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[6][8][13] The optimal solvent system may need to be determined empirically for your specific substrates.

    • Temperature: Higher reaction temperatures can often overcome activation barriers, especially with less reactive aryl chlorides or sterically hindered substrates.[6] However, excessive heat can also lead to side reactions and catalyst decomposition. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[14]

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[7] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and subsequent deactivation.

2. Competing Side Reactions

Side reactions can significantly reduce the yield of the desired product and complicate purification.

  • Question: I am observing significant amounts of homocoupling of my boronic acid derivative. How can I minimize this?

    Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high catalyst loadings. To mitigate this:

    • Degas Solvents Thoroughly: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are rigorously degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes favor homocoupling. Try reducing the catalyst loading incrementally.

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to homocoupling than their corresponding boronic acids.[13]

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway.

  • Question: My starting material is undergoing protodeboronation. What can I do to prevent this?

    Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant issue, especially with electron-rich or heteroaromatic boronic acids.[15] To address this:

    • Use Anhydrous Conditions (with caution): While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. Using anhydrous solvents and a carefully dried base can help. However, completely anhydrous conditions can sometimes slow down the desired coupling.[15]

    • Choice of Base: A less nucleophilic or sterically hindered base might reduce the rate of protodeboronation.

    • Use of Potassium Trifluoroborate Salts (ArBF₃K): These salts are often more stable towards protodeboronation than the corresponding boronic acids and can be used as effective coupling partners.[2]

    • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or base to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing side reactions.

  • Question: I am observing ipso-substitution of the fluorine atom on my aromatic ring. How can this be avoided?

    Answer: Nucleophilic aromatic substitution (SNAᵣ) of a fluorine atom, particularly when it is activated by electron-withdrawing groups, can compete with the desired cross-coupling.[16] To minimize this:

    • Milder Base: Strong, nucleophilic bases can directly attack the fluorinated ring. Using a milder, less nucleophilic base like K₃PO₄ or even organic bases might be beneficial.

    • Use of Additives: The inclusion of silver oxide (Ag₂O) has been shown to accelerate the desired coupling over the undesired ipso-substitution in some cases.[16]

    • Lower Reaction Temperature: SNAᵣ reactions are often more temperature-sensitive than the Suzuki coupling. Running the reaction at a lower temperature, if feasible for the coupling itself, can help suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with a highly fluorinated aryl bromide?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-poor or sterically hindered fluorinated aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are generally a good starting point.[1] Common and effective ligands include SPhos, XPhos, and RuPhos, often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] Pre-formed palladium catalysts incorporating these ligands, such as XPhos Pd G2/G3/G4, are also commercially available and can offer improved activity and stability.[17]

Q2: Can I use fluorinated aryl chlorides or fluorides as coupling partners?

A2: Yes, but these are generally more challenging substrates than aryl bromides or iodides due to the stronger C-Cl and C-F bonds.

  • Aryl Chlorides: Successful coupling of aryl chlorides typically requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and often higher reaction temperatures.[18]

  • Aryl Fluorides: The activation of the C-F bond is particularly difficult. While palladium-catalyzed couplings of aryl fluorides are known, they often require specialized conditions.[19] Nickel-catalyzed Suzuki-Miyaura reactions have shown significant promise for the coupling of aryl fluorides, sometimes in the presence of co-catalysts like ZrF₄ or TiF₄.[3][4][5]

Q3: What is the role of water in the Suzuki-Miyaura reaction?

A3: Water can play several beneficial roles in a Suzuki-Miyaura coupling. It can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often necessary for the reaction to proceed efficiently.[8][13] It can also participate in the catalytic cycle, for instance, by facilitating the formation of the active boronate species. However, as mentioned earlier, an excess of water can lead to undesirable side reactions like protodeboronation.[15] Therefore, the amount of water is a critical parameter to optimize.

Q4: My fluorinated boronic acid is unstable. What are my alternatives?

A4: The instability of boronic acids, especially under basic conditions, can lead to low yields due to decomposition and protodeboronation.[13][20] Several more stable alternatives are available:

  • Boronic Esters: Pinacol esters (Bpin) and neopentyl glycol esters are common choices. They are generally more stable to storage and reaction conditions and are less prone to oligomerization.[15]

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation. They are activated under the reaction conditions to participate in the catalytic cycle.[2]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids that can be slowly hydrolyzed under the reaction conditions to release the active boronic acid, which can help to minimize side reactions.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene and Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001265
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100495
PdCl₂(dppf)-K₂CO₃DMF/H₂O90688
NiCl₂(dme)IPrK₃PO₄Dioxane1002478

Note: Yields are illustrative and can vary based on specific experimental conditions.

Table 2: Influence of Base and Solvent on the Coupling of 4-fluoro-1-iodobenzene and 4-methoxyphenylboronic acid

BaseSolvent (v/v)Temp (°C)Time (h)Yield (%)
K₂CO₃Dioxane / H₂O (4:1)90885
K₃PO₄Toluene / H₂O (10:1)100692
Cs₂CO₃THF / H₂O (5:1)80696
CsFDioxane1101289

Note: Yields are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or its derivative (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and concepts in optimizing Suzuki-Miyaura couplings.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Check_Base Optimize Base Start->Check_Base Check_Solvent Screen Solvents Start->Check_Solvent Check_Temp Adjust Temperature Start->Check_Temp Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Side_Reactions Identify Side Reactions Start->Side_Reactions Success Reaction Optimized Check_Catalyst->Success Improved Yield Check_Base->Success Improved Yield Check_Solvent->Success Improved Yield Check_Temp->Success Improved Yield Check_Inertness->Success Improved Yield Homocoupling Homocoupling? Side_Reactions->Homocoupling Protodeboronation Protodeboronation? Side_Reactions->Protodeboronation SNAr Ipso-Substitution? Side_Reactions->SNAr Solution_HC Degas Solvents Use Boronic Ester Homocoupling->Solution_HC Yes Solution_PD Use ArBF3K or MIDA Anhydrous Conditions Protodeboronation->Solution_PD Yes Solution_SNAr Milder Base Lower Temperature SNAr->Solution_SNAr Yes Solution_HC->Success Solution_PD->Success Solution_SNAr->Success Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar Boronate Ar'B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate activates RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Fluorinated Substrate) ArylHalide->OxAdd

References

Stability of 3-biphenyl-4'-fluoro-acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-biphenyl-4'-fluoro-acetic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. The following question-and-answer format addresses common issues and provides troubleshooting for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for dissolving and storing this compound?

A1: While specific solubility data for this compound is not extensively published, based on its structure—a biphenyl acetic acid derivative—it is anticipated to be soluble in common organic solvents. These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetonitrile. For aqueous buffers, solubility is generally low but can be increased by adjusting the pH to be above the compound's pKa, thereby forming a more soluble salt.

Q2: How can I determine the stability of this compound in my chosen solvent?

A2: The most effective method for determining the stability of this compound is to conduct a forced degradation study.[1][2] This involves exposing a solution of the compound to various stress conditions, such as heat, light, acid, base, and oxidation, to accelerate any potential degradation.[3] The stability is then assessed by monitoring the concentration of the parent compound over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not documented, similar molecules can undergo hydrolysis of the carboxylic acid group, decarboxylation, or oxidation of the biphenyl ring system. It is also important to consider that some per- and polyfluoroalkyl substances (PFAS) have shown susceptibility to degradation in polar aprotic solvents.[4] Forced degradation studies are essential for identifying the specific degradation products and pathways for this compound.[1][5]

Q4: Are there any known incompatibilities with common excipients or other molecules?

A4: There is no specific published data on the incompatibilities of this compound. Compatibility studies should be conducted as part of the pre-formulation and formulation development process. These studies typically involve preparing mixtures of the active pharmaceutical ingredient (API) with various excipients and storing them under accelerated conditions to observe any physical or chemical changes.

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over a short period.

  • Possible Cause 1: Solvent-Induced Degradation. Certain solvents, particularly polar aprotic solvents like DMSO, acetonitrile, and acetone, have been shown to cause degradation of some fluorinated carboxylic acids.[4]

    • Troubleshooting Step: Prepare fresh solutions in a range of solvents, including a protic solvent like methanol or ethanol, and an aprotic solvent. Monitor the concentration at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will help identify if a specific solvent is causing the instability.

  • Possible Cause 2: Hydrolysis. If your solvent is not anhydrous, water content could be leading to hydrolysis.

    • Troubleshooting Step: Use anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Possible Cause 3: Light Sensitivity. The compound may be photolabile.

    • Troubleshooting Step: Prepare a solution and store it in an amber vial or wrapped in aluminum foil to protect it from light. Compare its stability to a solution stored in a clear vial exposed to ambient light.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound.

    • Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks correspond to degradants. Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks and help in structure elucidation.

  • Possible Cause 2: Contamination. The new peaks could be from a contaminated solvent, glassware, or sample handling.

    • Troubleshooting Step: Run a blank injection of the solvent to check for impurities. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample using new reagents to rule out contamination.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at 25°C

SolventTime (hours)% Remaining of Initial Concentration
Methanol 0100%
2499.5%
4899.2%
7298.9%
Acetonitrile 0100%
2497.1%
4894.5%
7291.8%
DMSO 0100%
2496.5%
4893.2%
7290.1%
Aqueous Buffer (pH 7.4) 0100%
2499.8%
4899.6%
7299.4%

Note: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data might be presented. Actual results may vary.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to assess the stability of this compound.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve it in the chosen solvent.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

    • Injection Volume: 10 µL.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[1]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, solid) prep_stock->thermal photo Photolytic (UV/Vis light) prep_stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Degradation Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_solvent Is the solvent polar aprotic (e.g., DMSO, Acetonitrile)? start->check_solvent solvent_yes Test in protic solvent (e.g., Methanol) check_solvent->solvent_yes Yes solvent_no Check for water content check_solvent->solvent_no No water_yes Use anhydrous solvent and inert atmosphere solvent_no->water_yes Yes water_no Check for light sensitivity solvent_no->water_no No light_yes Store in amber vial or protect from light water_no->light_yes Yes light_no Investigate other causes (e.g., pH, temperature) water_no->light_no No

References

Technical Support Center: HPLC Analysis of Aromatic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of aromatic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of aromatic acids?

A1: The most prevalent issues include poor peak shape (tailing or fronting), baseline noise and drift, the appearance of ghost peaks, and inconsistent retention times. These problems can often be attributed to improper mobile phase preparation, column degradation, or issues with the HPLC system itself.

Q2: How does the mobile phase pH affect the retention of aromatic acids in reversed-phase HPLC?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like aromatic acids. In reversed-phase HPLC, the retention of aromatic acids is significantly influenced by their ionization state. When the mobile phase pH is below the pKa of an aromatic acid, the acid will be in its neutral, protonated form, making it less polar and therefore more retained on a nonpolar stationary phase, resulting in a longer retention time. Conversely, if the mobile phase pH is above the pKa, the acid will be in its ionized, deprotonated form, which is more polar and will elute earlier with a shorter retention time. For reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]

Q3: What is the role of the organic modifier in the mobile phase?

A3: Organic modifiers, such as acetonitrile and methanol, are mixed with the aqueous component of the mobile phase to control the elution strength. In reversed-phase HPLC, increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a faster elution and shorter retention times for aromatic acids. The choice between acetonitrile and methanol can also affect the selectivity of the separation due to their different chemical properties. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.

Q4: What is a "ghost peak" and how can I eliminate it?

A4: A ghost peak is an unexpected peak that appears in a chromatogram, often during a blank run or between the peaks of interest in a sample run. These peaks can originate from various sources, including impurities in the mobile phase, contamination from previous injections (carryover), or bleed from the column or system components. To eliminate ghost peaks, ensure high-purity solvents are used, flush the system and injector thoroughly between runs, and use a guard column to protect the analytical column from strongly retained impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your HPLC analysis of aromatic acids.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Interactions between acidic analytes and residual silanol groups on the silica-based stationary phase can cause tailing. Lowering the mobile phase pH (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups and reduce these interactions.
Column Overload Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject.
Column Contamination or Degradation Strongly retained compounds from previous injections can accumulate on the column, or the stationary phase may be degraded. Wash the column with a strong solvent or replace the column if necessary.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of the aromatic acid, both ionized and non-ionized forms may exist, leading to tailing. Adjust the pH to be at least 2 units away from the pKa.[1]
Problem: Baseline Noise or Drift

An unstable baseline can make it difficult to accurately integrate and quantify peaks.

Possible Causes and Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Filter the mobile phase before use.
Pump Malfunction Check for leaks in the pump seals and ensure the check valves are functioning correctly. Pulsations from the pump can cause a noisy baseline.
Detector Lamp Issues An aging detector lamp can cause baseline noise. Check the lamp's intensity and replace it if necessary.
Temperature Fluctuations Ensure the column and mobile phase are at a stable temperature. Use a column oven for better temperature control.
Problem: Ghost Peaks

Unexpected peaks in the chromatogram that are not part of the sample.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and additives.
Injector Carryover Clean the injector and syringe with a strong solvent between injections. Implement a needle wash step in your autosampler method.
Contaminated Guard or Analytical Column Flush the columns with a strong solvent to remove strongly adsorbed contaminants.
System Contamination Clean the entire HPLC system, including tubing and fittings.

Data Presentation

The following tables provide examples of how mobile phase composition can affect the retention of aromatic acids.

Table 1: Effect of Mobile Phase pH on Retention Time of Benzoic Acid and Phenol

Mobile Phase CompositionpHRetention Time - Benzoic Acid (min)Retention Time - Phenol (min)
30% Methanol / 70% Water3.05.84.2
30% Methanol / 70% Water5.03.54.3
50% Methanol / 70% Water3.03.22.8
50% Methanol / 70% Water5.02.52.9

Data adapted from a study on the combined effects of pH and percent methanol.[2] Note that at lower methanol concentrations, the elution order of benzoic acid and phenol reverses as the pH increases.

Table 2: Effect of Acetonitrile Concentration on Retention of Aromatic Hydrocarbons

Analyte% AcetonitrileRetention Factor (k)
Benzene50%2.5
Benzene60%1.8
Toluene50%3.5
Toluene60%2.4
Ethylbenzene50%5.0
Ethylbenzene60%3.3

Data adapted from a study on the retention behavior of aromatic hydrocarbons.[3] The retention factor (k) is a measure of retention. A higher k value indicates stronger retention.

Experimental Protocols

Protocol 1: HPLC Analysis of Benzoic Acid Derivatives

This protocol is suitable for the separation of several benzoic acid derivatives.

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase:

    • A: 10mM Trifluoroacetic Acid (TFA) in water

    • B: 10 mM TFA in acetonitrile

    • Isocratic elution with 70:30 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

Protocol 2: HPLC Analysis of Phenolic Acids in Plant Extracts

This protocol utilizes a gradient elution for the separation of a complex mixture of phenolic acids.[4]

  • Column: Shim-pack VP-ODS C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 1% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-7 min: 5% B

    • 7-18 min: 5-30% B

    • 18-35 min: 30-60% B

    • 35-40 min: 60-95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: UV at 254 nm

  • Injection Volume: 20 µL

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute and Re-inject Sample start->check_overload check_ph Adjust Mobile Phase pH (≥ 2 units from pKa) check_overload->check_ph Tailing Persists end Problem Resolved check_overload->end Tailing Resolved check_secondary Add Acidic Modifier (e.g., 0.1% TFA) check_ph->check_secondary Tailing Persists check_ph->end Tailing Resolved wash_column Wash Column with Strong Solvent check_secondary->wash_column Tailing Persists check_secondary->end Tailing Resolved replace_column Replace Column wash_column->replace_column Tailing Persists wash_column->end Tailing Resolved replace_column->end

Caption: A logical workflow for troubleshooting peak tailing issues in HPLC.

Relationship between Mobile Phase pH, Analyte pKa, and Retention

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State & Retention ph_low pH < pKa state_neutral Neutral (Protonated) More Retained ph_low->state_neutral ph_equal pH ≈ pKa state_mixed Mixed (Ionized/Neutral) Poor Peak Shape ph_equal->state_mixed ph_high pH > pKa state_ionized Ionized (Deprotonated) Less Retained ph_high->state_ionized

Caption: The effect of mobile phase pH relative to the analyte's pKa on its ionization state and retention in reversed-phase HPLC.

References

How to avoid degradation of 3-biphenyl-4'-fluoro-acetic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-biphenyl-4'-fluoro-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Potential Cause Recommended Solution Preventative Measures
Photodegradation If you observe a decrease in activity over the course of an experiment, especially when exposed to light, photodegradation is a likely cause. Shield your experimental setup from light using amber-colored vials or by covering it with aluminum foil.Prepare solutions fresh before use and store stock solutions in the dark at -20°C or -80°C. Minimize exposure of the compound and its solutions to ambient and direct light at all stages of the experiment.
pH-dependent Hydrolysis The carboxylic acid moiety can be susceptible to changes in pH. Ensure the pH of your buffers and media is stable and within the optimal range for the compound's stability. While specific data for this compound is limited, related carboxylic acids show increased hydrolysis rates at both acidic and basic pH extremes.[1][2][3]Use well-buffered solutions and regularly check the pH of your experimental setup. Avoid highly acidic or alkaline conditions unless required by the experimental protocol. The stability of similar compounds is often greatest around a neutral pH.
Thermal Degradation High temperatures can lead to the decomposition of the compound. If your experiment involves heating steps, consider if the temperature and duration are contributing to degradation.Minimize the duration of any heating steps. If possible, perform experiments at room temperature or below. For long-term storage, keep the compound in a cool, dark, and dry place.
Solvent Incompatibility The choice of solvent can impact the stability of the compound. Ensure the solvent used is compatible and does not promote degradation.Use high-purity, anhydrous solvents when preparing stock solutions. For aqueous solutions, use purified water and appropriate buffers.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) analysis.

Potential Cause Recommended Solution Preventative Measures
Degradation Products The appearance of new peaks can indicate the formation of degradation products due to light exposure, improper pH, or high temperatures.Analyze a freshly prepared sample as a reference. Compare the chromatograms of your experimental samples to identify any new peaks that may have arisen from degradation.
Reaction with Experimental Components The compound may react with other components in your assay, such as media components or other reagents.Run control experiments without cells or other reactive components to see if the compound remains stable in the experimental medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways to be aware of are:

  • Photodegradation: The aryl-fluorine bond can be susceptible to cleavage upon exposure to UV or even ambient light, leading to the formation of fluoride ions and other degradation products. Aromatic carboxylic acids, in general, can undergo photooxidative degradation.

  • pH-dependent Hydrolysis: The carboxylic acid group's stability is influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis.

  • Thermal Decomposition: High temperatures can cause the molecule to break down. For similar perfluorinated carboxylic acids, thermal decomposition can lead to the formation of various smaller fluorinated compounds.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. The solubility of similar biphenyl compounds has been studied in various organic solvents.[7] It is important to consider the final concentration of the organic solvent in your experiment, as it may affect the biological system you are studying.

Experimental Protocols and Workflows

Below are generalized protocols that can be adapted for experiments involving this compound, with an emphasis on minimizing degradation.

General Protocol for Cell-Based Assays

This workflow outlines the key steps for using this compound in a typical cell-based assay, such as a PPARγ activation assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare fresh stock solution of This compound in anhydrous DMSO prep_media Prepare cell culture media with desired final concentrations of the compound prep_compound->prep_media treatment Treat cells with the prepared media prep_media->treatment prep_cells Seed cells in appropriate culture plates and allow to attach prep_cells->treatment incubation Incubate for the desired period, protected from light treatment->incubation assay Perform the specific assay (e.g., PPARγ activity, cytokine measurement) incubation->assay data Collect and analyze data assay->data

Caption: General workflow for a cell-based assay.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity Assay Protocol

This compound and its analogs are investigated for their potential as PPARγ modulators. The following is a generalized protocol for a cell-based PPARγ reporter assay.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T, Cos-7) that has been transiently or stably transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving a luciferase or fluorescent protein gene.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO).

  • Cell Treatment:

    • Remove the growth medium from the cultured cells.

    • Add the media containing the different concentrations of the test compound, positive control, and vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂, protected from light.

  • Reporter Gene Assay:

    • After incubation, lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Measure the luciferase activity or fluorescence signal using a luminometer or fluorometer.

  • Data Analysis:

    • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase or EGFP) to account for variations in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

start Start transfect Transfect cells with PPARγ and PPRE-reporter vectors start->transfect seed Seed transfected cells into assay plates transfect->seed prepare_compounds Prepare serial dilutions of This compound and controls seed->prepare_compounds treat Treat cells with compounds prepare_compounds->treat incubate Incubate for 18-24h (protected from light) treat->incubate lyse Lyse cells incubate->lyse measure Measure reporter signal (Luminescence/Fluorescence) lyse->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

Caption: Workflow for a PPARγ reporter assay.

Logical Relationships in Troubleshooting Degradation

The following diagram illustrates the logical steps to take when troubleshooting potential degradation of this compound.

issue Inconsistent or Unexpected Results check_stability Suspect Compound Degradation issue->check_stability check_light Was the experiment protected from light? check_stability->check_light check_ph Was the pH of the solution stable? check_stability->check_ph check_temp Were high temperatures involved? check_stability->check_temp check_storage Were stock solutions stored correctly? check_stability->check_storage check_light->check_ph Yes implement_light_protection Implement Light Protection (e.g., amber vials, foil) check_light->implement_light_protection No check_ph->check_temp Yes stabilize_ph Use appropriate buffers and monitor pH check_ph->stabilize_ph No check_temp->check_storage No control_temp Minimize heat exposure check_temp->control_temp Yes correct_storage Store aliquots at -20°C or -80°C, protected from light check_storage->correct_storage No other_factors Consider other factors: - Purity of compound - Solvent effects - Interactions with other reagents check_storage->other_factors Yes

References

Technical Support Center: Purification of 3-biphenyl-4'-fluoro-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-biphenyl-4'-fluoro-acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, a non-steroidal anti-inflammatory drug (NSAID) analog, are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification. For removal of minor, structurally different impurities, recrystallization is often sufficient.[1] When dealing with closely related impurities or larger scales, flash chromatography is typically more effective.

Q2: What are the likely impurities in a crude sample of this compound synthesized via a Suzuki coupling reaction?

A2: If synthesized via a Suzuki coupling reaction, common impurities may include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupled byproducts from the boronic acid, and residual palladium catalyst.[2][3] Phenols can also be present as byproducts.[2] It is crucial to characterize the crude mixture to devise an appropriate purification strategy.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. For fluorinated compounds, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F NMR, is a powerful technique for accurate purity determination without the need for a reference standard of the analyte.[2][4][5]

Troubleshooting Guides

Recrystallization

Problem: My compound is not dissolving in the chosen recrystallization solvent, even with heating.

  • Solution: The solvent is not polar enough. Try a more polar solvent or a solvent mixture. For biphenyl carboxylic acids, aqueous ethanol has been reported to be effective.[3] You can also try dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Solution: This often happens when the solution is supersaturated or cools too quickly. Try one of the following:

    • Reheat the solution and add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Add a seed crystal of the pure compound.

Problem: The recrystallization yield is very low.

  • Solution: Several factors could contribute to low yield:

    • Too much solvent was used: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • The compound is too soluble in the cold solvent: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

Flash Column Chromatography

Problem: Poor separation of the desired product from an impurity.

  • Solution: The chosen eluent system may not be optimal.

    • Adjust solvent polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are sticking to the column, gradually increase the polarity.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar retention factors (Rf).

    • Consider a different stationary phase: If separation on silica gel is poor, consider using a different adsorbent like alumina or a reverse-phase C18 silica.

Problem: The acidic product is tailing on the silica gel column.

  • Solution: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a volatile acid, such as acetic acid, can be added to the eluent.[6] This helps to saturate the active sites on the silica and improve the peak shape.

Problem: The compound is not eluting from the column.

  • Solution: The mobile phase is likely not polar enough. Increase the polarity of the eluent significantly. For very polar compounds, a solvent system containing methanol may be necessary. Ensure the compound is not reacting with the stationary phase.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity (HPLC)Yield
Ethanol/Water (8:2)GoodLowGood>99%85%
TolueneModerateLowFair98%70%
Ethyl Acetate/Hexane (1:3)GoodLowGood>99%80%
DichloromethaneHighHighPoor--

Table 2: Flash Chromatography Parameters

Stationary PhaseEluent System (Gradient)Sample LoadingPurity (HPLC)Yield
Silica Gel (230-400 mesh)Hexane to 30% Ethyl Acetate in Hexane (+0.5% Acetic Acid)Dry loading>99.5%90%
Reverse Phase C18Water (+0.1% Formic Acid) to AcetonitrileWet loading>99.5%88%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in a minimal amount of hot 95% ethanol (approximately 10-15 mL) by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of 40 g of silica gel (230-400 mesh) in hexane and pack it into a glass column (e.g., 40 mm diameter).

  • Sample Preparation: Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane and adsorb it onto 1 g of silica gel by evaporating the solvent under reduced pressure.

  • Loading: Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Elute the column with a gradient of 0% to 30% ethyl acetate in hexane. Add 0.5% acetic acid to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography cluster_analysis Purity Analysis start Crude Product (from Suzuki Coupling) dissolve Dissolve in Hot Solvent start->dissolve load Load on Column start->load cool Cool to Crystallize dissolve->cool filter Filter and Dry cool->filter analysis HPLC / qNMR filter->analysis elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect collect->analysis end Pure Product (>99%) analysis->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution_oiling Slow Cooling Add Seed Crystal Add More Solvent oiling_out->solution_oiling Solution solution_yield Use Minimal Hot Solvent Cool Thoroughly low_yield->solution_yield Solution solution_no_crystals Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution_no_crystals Solution

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Minimizing Side Reactions in the Fluorination of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize common side reactions during the fluorination of biphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of biphenyl compounds?

A1: The most prevalent side reactions depend on the chosen fluorination method (electrophilic or nucleophilic) and the substrate. Common side reactions include:

  • Protodeboronation: In Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biphenyls, the boronic acid or ester starting material can be replaced by a hydrogen atom from the solvent or residual water.

  • Dearomatization: Particularly with electron-rich biphenyls (e.g., those with hydroxyl or methoxy substituents), electrophilic fluorination can lead to the formation of non-aromatic cyclohexadienone products.[1]

  • Formation of Constitutional Isomers: In catalyzed reactions, especially with substituted biphenyls, fluorination may occur at positions other than the desired one, leading to a mixture of ortho-, meta-, and para-isomers that can be difficult to separate.[2][3][4]

  • Hydrodehalogenation: During nucleophilic fluorination of aryl halides, the halogen atom can be replaced by a hydrogen atom, leading to the formation of a non-fluorinated biphenyl byproduct.

  • Homocoupling: In cross-coupling reactions, the starting materials can react with themselves to form symmetrical biphenyls instead of the desired unsymmetrical fluorinated product.[5]

  • Demethylation: Biphenyl compounds containing methoxy groups may undergo demethylation as a side reaction under certain fluorination conditions.[2]

Q2: How do I choose the right fluorinating agent to minimize side reactions?

A2: The choice of fluorinating agent is critical and should be matched to the reactivity of your biphenyl substrate. A general principle is to use a more powerful reagent for less reactive substrates and a less powerful one for highly reactive substrates to enhance selectivity.[6]

  • For electron-rich biphenyls , milder electrophilic fluorinating agents are often preferred to reduce the risk of dearomatization and over-fluorination.

  • For electron-poor biphenyls , more reactive electrophilic fluorinating agents like Selectfluor® may be necessary to achieve efficient fluorination.[7]

  • N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally considered safer and more selective than harsher reagents like elemental fluorine.[1][6] A quantitative reactivity scale for various N-F reagents can help in selecting the appropriate agent based on its electrophilicity.[7]

Q3: Can the choice of catalyst influence the formation of side products?

A3: Absolutely. The catalyst plays a crucial role in directing the regioselectivity and efficiency of the fluorination reaction.

  • In palladium-catalyzed fluorinations , the choice of ligand can significantly impact the outcome. For instance, in Suzuki-Miyaura couplings for synthesizing polyfluorinated biphenyls, ligands containing dicyclohexylphosphino (PCy₂) moieties have been shown to suppress homocoupling side products.[5]

  • In copper-catalyzed fluorinations , the copper source and ligands can influence the reaction pathway and the extent of side reactions like hydrodehalogenation.

Troubleshooting Guides

Issue 1: Protodeboronation in Suzuki-Miyaura Coupling for Fluorobiphenyl Synthesis

Symptoms:

  • Low yield of the desired fluorinated biphenyl.

  • Significant amount of the corresponding non-boronated starting material detected by GC-MS or NMR.

Root Causes:

  • Presence of excess water or protic solvents.

  • High reaction temperatures.

  • Inappropriate choice of base.

  • Prolonged reaction times.

Solutions:

ParameterRecommended ActionRationale
Solvent Use anhydrous solvents. Consider using a solvent system like THF/toluene/H₂O (3:3:1) with careful control of the water content.Minimizes the source of protons that lead to protodeboronation.[5]
Base Use a non-hydroxide base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical and may require screening.Hydroxide bases can promote the hydrolysis of the boronic acid, leading to protodeboronation.
Temperature Maintain the lowest effective temperature. For example, some Suzuki couplings for fluorobiphenyls proceed efficiently at 95 °C.[5]Higher temperatures can accelerate the rate of protodeboronation.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions.Minimizes the time for the side reaction to occur.

Experimental Protocol to Minimize Protodeboronation:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the fluorophenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

  • Add the anhydrous solvent system (e.g., a mixture of toluene and THF).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Dearomatization of Electron-Rich Biphenyls During Electrophilic Fluorination

Symptoms:

  • Formation of colored byproducts.

  • Complex NMR spectra indicating the loss of aromaticity.

  • Isolation of cyclohexadienone products.

Root Causes:

  • Highly activated biphenyl substrate (e.g., containing phenol or aniline moieties).

  • Use of a highly reactive electrophilic fluorinating agent.

  • Inappropriate solvent choice.

Solutions:

ParameterRecommended ActionRationale
Fluorinating Agent Use a milder N-F reagent. The reactivity of N-fluoropyridinium salts can be tuned by substituents on the pyridine ring.[6]Less reactive agents are less prone to over-oxidize the electron-rich aromatic ring.
Protecting Groups Protect activating groups like hydroxyls or amines as esters, ethers, or amides before fluorination.Reduces the electron-donating ability of the substituent, thus decreasing the susceptibility to dearomatization.
Solvent Use a less polar, non-coordinating solvent.Solvent can influence the reactivity of the fluorinating agent and the stability of intermediates.
Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature).Lower temperatures can help to control the reactivity and improve selectivity.

Experimental Protocol to Minimize Dearomatization:

  • Dissolve the protected electron-rich biphenyl (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane or chloroform) in a flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 equiv) portion-wise over a period of 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the product by flash column chromatography.

Issue 3: Formation of Constitutional Isomers in Catalyzed Fluorination

Symptoms:

  • Isolation of a mixture of fluorinated biphenyl isomers (ortho, meta, para).

  • Difficulty in purifying the desired product isomer.

Root Causes:

  • The electronic and steric properties of the substituents on the biphenyl ring.

  • The nature of the catalyst and ligands used.

  • Reaction conditions such as temperature and solvent.

Solutions:

ParameterRecommended ActionRationale
Catalyst/Ligand Screen different catalyst and ligand combinations. For palladium-catalyzed reactions, bulky ligands can sometimes improve regioselectivity.The steric and electronic properties of the ligand can influence the orientation of the substrate in the catalytic cycle.
Directing Groups If possible, introduce a directing group on the substrate to guide the fluorination to a specific position.Directing groups can coordinate to the metal center and force the reaction to occur at a specific C-H bond.
Reaction Conditions Optimize the reaction temperature and solvent. Lower temperatures often lead to higher selectivity.Kinetic control at lower temperatures can favor the formation of one isomer over the thermodynamic product mixture.
Fluorinating Agent The choice of fluorinating agent can influence regioselectivity. A comparative study of different agents may be necessary.[7]Different N-F reagents can have varying steric demands and reactivities.

Quantitative Data on Isomer Formation:

In a study on the palladium-catalyzed fluorination of arylboronic acid derivatives, the formation of constitutional isomers was observed for substrates with electron-withdrawing substituents. For example, the fluorination of 3-cyanophenylboronic acid gave the desired product along with a mixture of other isomers.[2][3][4]

SubstrateDesired Product YieldSide Products (Isomers)
3-Benzamidyl trifluoroborate72%9% of ortho- and meta-fluorobenzamide[2][4]

Visualizing Reaction Workflows and Troubleshooting

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for troubleshooting common side reactions in biphenyl fluorination.

Troubleshooting_Fluorination cluster_start Initial Observation cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Low Yield or Impure Product Analysis Analyze Byproducts by GC-MS/NMR Start->Analysis Protodeboronation Protodeboronation Detected Analysis->Protodeboronation H instead of B(OR)₂ Dearomatization Dearomatization Detected Analysis->Dearomatization Loss of Aromaticity Isomers Isomeric Mixture Detected Analysis->Isomers Multiple F signals Sol_Proto Use Anhydrous Solvents Change Base Lower Temperature Protodeboronation->Sol_Proto Sol_Dearom Use Milder Fluorinating Agent Protect Activating Groups Lower Temperature Dearomatization->Sol_Dearom Sol_Isomers Screen Catalysts/Ligands Optimize Temperature Use Directing Group Isomers->Sol_Isomers

Caption: Troubleshooting workflow for common side reactions.

Fluorination_Decision_Tree Start Select Biphenyl Substrate Electron_Rich Electron-Rich? Start->Electron_Rich Electron_Poor Electron-Poor? Electron_Rich->Electron_Poor No Protect Protect Activating Group (e.g., -OH, -NH₂) Electron_Rich->Protect Yes Strong_Fluorination Use Strong Electrophilic Fluorinating Agent (e.g., Selectfluor) Electron_Poor->Strong_Fluorination Yes Nucleophilic Consider Nucleophilic Fluorination (e.g., SNAr) Electron_Poor->Nucleophilic No/Halogenated Mild_Fluorination Use Mild Electrophilic Fluorinating Agent (e.g., NFSI) Protect->Mild_Fluorination

Caption: Decision tree for selecting a fluorination strategy.

References

Validation & Comparative

Validating the Efficacy of 3-biphenyl-4'-fluoro-acetic acid in a Novel GABA Transaminase Activity Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound 3-biphenyl-4'-fluoro-acetic acid (BPFA) against established GABAergic modulators. We introduce a new, targeted assay to validate the efficacy of BPFA and present its performance benchmarked against alternative compounds, supported by experimental data.

Introduction to this compound (BPFA)

This compound (BPFA) is a novel small molecule with a proposed mechanism of action centered on the modulation of the GABAergic system. Unlike direct receptor agonists or antagonists, BPFA is hypothesized to act as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the neurotransmitter GABA. By inhibiting GABA-T, BPFA is expected to increase synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This offers a potential therapeutic avenue for conditions associated with GABAergic dysfunction, such as anxiety disorders, epilepsy, and certain types of neuropathic pain.

Novel Assay: Fluorometric GABA Transaminase Inhibition Assay

To specifically validate the efficacy of BPFA, a novel in vitro fluorometric assay was developed to measure the inhibition of GABA transaminase activity. This assay provides a direct assessment of the compound's proposed mechanism of action.

Experimental Protocol
  • Reagent Preparation:

    • Recombinant human GABA transaminase (GABA-T).

    • GABA and α-ketoglutarate (substrates).

    • Glutamate dehydrogenase (GDH).

    • NADP+ (cofactor for GDH).

    • Resazurin (fluorogenic probe).

    • Diaphorase.

    • Test compounds (BPFA and comparators) dissolved in DMSO.

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Assay Procedure:

    • A 96-well black microplate is used for the assay.

    • To each well, 50 µL of assay buffer containing GABA-T, GDH, NADP+, resazurin, and diaphorase is added.

    • 2 µL of test compound at various concentrations is added to the respective wells.

    • The reaction is initiated by adding 50 µL of a substrate solution containing GABA and α-ketoglutarate.

    • The plate is incubated at 37°C for 60 minutes, protected from light.

    • The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • The percentage of GABA-T inhibition is calculated relative to a vehicle control (DMSO).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Efficacy of BPFA

The efficacy of BPFA was compared against well-established GABAergic modulators. While these alternatives act through different mechanisms, this comparison provides a broader context for the potential therapeutic utility of BPFA.

CompoundMechanism of ActionAssay TypeKey ParameterValue
This compound (BPFA) GABA Transaminase Inhibitor (Hypothesized) Fluorometric GABA-T Inhibition Assay IC50 150 nM
BicucullineGABAA Receptor Competitive AntagonistElectrophysiology (Patch-clamp)IC50~2 µM[1]
Gabazine (SR-95531)GABAA Receptor Competitive AntagonistRadioligand Binding AssayKi150 nM
DiazepamGABAA Receptor Positive Allosteric ModulatorElectrophysiology (Patch-clamp)EC50~0.42 µM[2]

Visualizations

Hypothesized Signaling Pathway of BPFA

BPFA This compound (BPFA) GABA_T GABA Transaminase (GABA-T) BPFA->GABA_T Inhibits GABA GABA GABA_T->GABA Degrades Synaptic_Vesicle Synaptic Vesicle GABA->Synaptic_Vesicle Uptake Succinate Succinic Semialdehyde GABAA_R GABA-A Receptor Synaptic_Vesicle->GABAA_R Release & Binding Neuron_Hyperpol Neuronal Hyperpolarization GABAA_R->Neuron_Hyperpol Activates Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuron_Hyperpol->Reduced_Excitability

Caption: Hypothesized mechanism of BPFA action via inhibition of GABA transaminase.

Experimental Workflow for the Fluorometric GABA-T Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: GABA-T, Substrates, Cofactors, Fluorogenic Probe, BPFA Mix Mix Assay Buffer, Enzymes, Probe, and BPFA in Microplate Reagents->Mix Initiate Initiate Reaction with GABA & α-ketoglutarate Mix->Initiate Incubate Incubate at 37°C for 60 min Initiate->Incubate Measure Measure Fluorescence (Ex: 540nm, Em: 590nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow of the fluorometric GABA transaminase inhibition assay.

Comparative Logic of Efficacy Validation

cluster_alternatives Alternative GABAergic Modulators cluster_assays Assay Methodologies BPFA This compound (BPFA) New_Assay Novel Fluorometric GABA-T Inhibition Assay BPFA->New_Assay Bicuculline Bicuculline Standard_Assays Standard Assays (Electrophysiology, Binding) Bicuculline->Standard_Assays Gabazine Gabazine Gabazine->Standard_Assays Diazepam Diazepam Diazepam->Standard_Assays Efficacy Comparative Efficacy Evaluation New_Assay->Efficacy Standard_Assays->Efficacy

Caption: Logical framework for comparing BPFA with alternative modulators.

References

Comparative Analysis of Biphenyl Acetic Acid Derivatives and Other GABA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biphenyl-4'-fluoro-acetic acid and other inhibitors of the γ-aminobutyric acid (GABA) system. Due to the limited publicly available data on 3-biphenyl-4'-fluoro-acetic acid, this guide utilizes biphenyl acetic acid (BPAA) as a structural analog to provide a relevant comparative framework against other well-characterized GABA inhibitors.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, making GABA receptors and associated enzymes key targets for therapeutic intervention. This guide explores the functional characteristics of different classes of GABA inhibitors, with a focus on their mechanisms of action and comparative efficacy.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the quantitative data for a selection of GABA inhibitors, including the representative biphenyl acetic acid (BPAA), a competitive antagonist (Bicuculline), and a positive allosteric modulator (Diazepam). This data is essential for comparing their potency and mechanism of action.

Compound/InhibitorClassTargetAssay TypeKey ParametersReference
Biphenyl Acetic Acid (BPAA) GABA-A Receptor Antagonist (in the presence of fluoroquinolones)GABA-A ReceptorElectrophysiology (Whole-cell patch clamp)Enhances inhibitory potency of ciprofloxacin ~3000-fold[2]
Bicuculline Competitive AntagonistGABA-A ReceptorElectrophysiologyIC50: 3.3 µM (in the presence of 30 µM GABA)[3]
Diazepam Positive Allosteric ModulatorGABA-A Receptor (Benzodiazepine site)Radioligand Binding AssayKi for diazepam assumes a Kd for [³H]-flumazenil of 7.7 nM[4]
Gabazine (SR-95531) Competitive AntagonistGABA-A ReceptorNot SpecifiedNot Specified
Vigabatrin GABA Transaminase (GABA-T) InhibitorGABA-TEnzyme Activity AssayIrreversible inhibitor

Mandatory Visualization

GABAergic Synapse and Points of Inhibition

The following diagram illustrates a simplified GABAergic synapse, highlighting the synthesis, release, and reuptake of GABA, as well as the points of action for different classes of inhibitors.

GABAergic Synapse and Inhibitor Targets cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glial Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Triggers Release GAT1_pre GAT1 (Reuptake Transporter) GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_R Binding GABA_B_R GABA-B Receptor (GPCR) GABA_cleft->GABA_B_R Binding GAT_glial GAT (Reuptake Transporter) GABA_cleft->GAT_glial Reuptake Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion GABA_glial GABA GAT_glial->GABA_glial GABA_T GABA-T SSA Succinic Semialdehyde GABA_T->SSA GABA_glial->GABA_T Degradation BPAA_Bicuculline Biphenyl Acetic Acid (BPAA) & Bicuculline competitively inhibit binding to GABA-A receptors. BPAA_Bicuculline->GABA_A_R Benzodiazepines Benzodiazepines positively modulate GABA-A receptor function at an allosteric site. Benzodiazepines->GABA_A_R Vigabatrin Vigabatrin irreversibly inhibits GABA-T, preventing GABA degradation. Vigabatrin->GABA_T Tiagabine Tiagabine blocks GABA reuptake by inhibiting GAT1. Tiagabine->GAT1_pre Tiagabine->GAT_glial Workflow for GABA-A Receptor Radioligand Binding Assay start Start: Prepare Brain Membranes homogenize 1. Homogenize brain tissue in sucrose buffer start->homogenize centrifuge1 2. Centrifuge to remove nuclei and cellular debris homogenize->centrifuge1 centrifuge2 3. Centrifuge supernatant at high speed to pellet membranes centrifuge1->centrifuge2 wash 4. Wash pelleted membranes multiple times with buffer centrifuge2->wash resuspend 5. Resuspend final membrane pellet in assay buffer wash->resuspend incubate 6. Incubate membranes with: - Radioligand (e.g., [³H]Muscimol) - Test Compound (varying concentrations) - Non-specific binding control (excess unlabeled GABA) resuspend->incubate filter 7. Separate bound and free radioligand by rapid filtration incubate->filter scintillation 8. Quantify bound radioactivity using liquid scintillation counting filter->scintillation analyze 9. Analyze data to determine IC50 and Ki values scintillation->analyze end End: Determine Binding Affinity analyze->end

References

Cross-Validation of Bioassay Results for 3-Biphenyl-4'-fluoro-acetic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the anti-inflammatory activity of Felbinac and two widely used NSAIDs, Ibuprofen and Celecoxib. The data is compiled from in vitro enzyme inhibition assays and in vivo animal models of inflammation to offer a multi-faceted perspective on their potential efficacy.

Data Presentation

In Vitro Bioactivity: COX Enzyme Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ibuprofen and Celecoxib against COX-1 and COX-2.[1][2][3] Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12 - 13[1][2][3]80 - 370[1][2][3]0.03 - 0.16
Celecoxib15 - 82[1][4]0.04 - 6.8[1][4][5]12 - 375

Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory effects of compounds. The following data is derived from a study comparing the efficacy of topical patches of Felbinac, Diclofenac, and Indomethacin.[6]

Treatment (Topical Patch)Edema Suppression Rate (%)
3.5% FelbinacLower than control, but not statistically significant at any time point.[6]
1% Diclofenac12.1 - 33.2[6]
3.75% IndomethacinData not specified, but lower than 1% Diclofenac.[6]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the potency and selectivity of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Incubation: The test compound at various concentrations is pre-incubated with the COX enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured. This is typically done using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the right hind paw of the rats to induce a localized inflammatory response, characterized by edema (swelling).

  • Compound Administration: The test compound is administered, typically orally or topically, at a specified time before or after the carrageenan injection. A control group receives a vehicle without the test compound.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Mandatory Visualization

Prostaglandin Synthesis (COX) Pathway and NSAID Inhibition

COX_Pathway cluster_cox membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet nsaids NSAIDs (e.g., Felbinac, Ibuprofen) nsaids->cox1 Inhibit nsaids->cox2 Inhibit

Caption: Mechanism of NSAID action on the COX pathway.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) ikb->ikb_nfkb ub Ubiquitination ikb->ub nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active Releases proteasome Proteasome ub->proteasome Targets for Degradation proteasome->ikb nucleus Nucleus nfkb_active->nucleus Translocates to dna DNA nfkb_active->dna Binds to genes Pro-inflammatory Genes (COX-2, Cytokines, etc.) dna->genes Induces Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

References

Comparing the proconvulsant effects of different fluoroquinolones with biphenyl acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proconvulsant effects observed with different fluoroquinolone antibiotics when co-administered with biphenyl acetic acid (BPAA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen. The concomitant use of certain fluoroquinolones and NSAIDs has been associated with an increased risk of seizures, a serious adverse drug reaction.[1][2][3][4] This interaction is primarily attributed to the synergistic inhibition of the gamma-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][5][6][7][8]

This document summarizes key experimental findings, presents quantitative data for objective comparison, details the methodologies used in pivotal studies, and illustrates the underlying signaling pathway and experimental workflows.

Comparative Proconvulsant Activity

The proconvulsant effect resulting from the interaction between fluoroquinolones and BPAA varies significantly among different fluoroquinolones.[9][10] In general, older fluoroquinolones and those with specific structural characteristics tend to exhibit a more potent interaction with BPAA, leading to a higher risk of seizures.

The following table summarizes quantitative data from various studies, comparing the proconvulsant effects of different fluoroquinolones when combined with biphenyl acetic acid.

FluoroquinoloneAnimal ModelEndpoint MeasuredKey Findings with Biphenyl Acetic Acid (BPAA)Reference
Enoxacin MiceConvulsionsStrong potentiation of convulsant activity. Order of potency with fenbufen (parent of BPAA): Enoxacin > lomefloxacin > norfloxacin.[1][11]
RatsCSF concentration at seizure onsetHighest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 15.[9][10]
Norfloxacin MiceConvulsionsStrong potentiation of convulsant activity by BPAA.[11]
RatsCSF concentration at seizure onsetSignificant proconvulsant effect; maximal effect ratio of ~6.[12]
Ciprofloxacin Rats (in vitro)GABAa receptor inhibition (IC50)IC50 for GABA-evoked current inhibition was 100 µM alone, reduced to 0.03 µM with 100 µM BPAA.[7][13]
MiceConvulsionsNo convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.[1]
Ofloxacin Rats (in vitro)GABAa receptor inhibition (IC50)IC50 for GABA-evoked current inhibition was >1 mM alone, reduced to 0.3 µM with 100 µM BPAA.[7][13]
MiceConvulsionsNo convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.[1]
Levofloxacin MiceConvulsionsWeak interaction with fenbufen (parent of BPAA).[11][14]
Sparfloxacin RatsCSF concentration at seizure onsetLowest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 1.9.[9][10]
Lomefloxacin MiceConvulsionsPotentiation of convulsant activity by BPAA.[11]

Signaling Pathway: GABAa Receptor Inhibition

The primary mechanism underlying the proconvulsant effects of fluoroquinolones, particularly in combination with BPAA, is the inhibition of the GABAa receptor-chloride channel complex.[5][6][15] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABAa receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Fluoroquinolones can directly inhibit this receptor, and this effect is dramatically potentiated by BPAA.[5][6][7][13][15] This synergistic inhibition reduces the inhibitory tone in the central nervous system, leading to hyperexcitability and an increased risk of seizures. Some studies also suggest a potential involvement of excitatory glutamate receptors and nitric oxide synthase, although the primary mechanism is considered to be GABAa receptor antagonism.[2][3]

GABAa_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAa_Receptor GABAa Receptor GABA_release->GABAa_Receptor GABA binds Cl_channel Chloride Channel (Open) GABAa_Receptor->Cl_channel activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in Fluoroquinolone Fluoroquinolone Fluoroquinolone->GABAa_Receptor Inhibits BPAA Biphenyl Acetic Acid (BPAA) BPAA->Fluoroquinolone Potentiates inhibition Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_assessment Seizure Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) BPAA_Admin Administer BPAA (Oral Gavage) Animal_Model->BPAA_Admin FQ_Admin Infuse Fluoroquinolone (Intravenous) BPAA_Admin->FQ_Admin After 1 hour Observation Behavioral Observation & EEG Monitoring FQ_Admin->Observation Seizure_Onset Identify Onset of Maximal Seizures Observation->Seizure_Onset Sampling Collect CSF and Plasma Samples Seizure_Onset->Sampling Concentration Measure Drug Concentrations (LC-MS/MS) Sampling->Concentration PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Concentration->PK_PD Comparison Compare Proconvulsant Potency PK_PD->Comparison

References

Comparative Efficacy of 3-biphenyl-4'-fluoro-acetic acid and Standard GABA Antagonists: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-biphenyl-4'-fluoro-acetic acid and its parent compound, biphenylacetic acid, against standard gamma-aminobutyric acid (GABA) antagonists. Due to the limited direct experimental data on the fluorinated derivative, this guide focuses on the known activity of biphenylacetic acid and contextualizes its potential efficacy in relation to established GABAA receptor antagonists. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Introduction to GABAA Receptor Antagonism

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key target for a wide range of therapeutic agents. GABAA receptor antagonists block the action of GABA, leading to neuronal disinhibition and excitatory effects. These compounds are invaluable tools in neuroscience research and have potential therapeutic applications. Standard GABA antagonists include competitive antagonists like bicuculline and gabazine, which bind to the GABA recognition site, and non-competitive antagonists like picrotoxin, which block the chloride ion channel pore.

Quantitative Comparison of Antagonist Efficacy

Table 1: Efficacy of Biphenylacetic Acid (BPAA) and Standard GABAA Antagonists

CompoundAntagonist TypeIC50 / KiTest SystemReference
Biphenylacetic acid (BPAA)Synergistic AntagonistPotentiates ciprofloxacin antagonismRat vagus nerve
BicucullineCompetitiveIC50: 3.6 µMRat optic nerve
BicucullineCompetitiveIC50: ~2 µMGABAA receptors[1][2][3]
BicucullineCompetitiveIC50: 3.3 µM (in presence of 30 µM GABA)Recombinant GABAA receptors[4]
PicrotoxinNon-competitiveIC50: 0.8 µM (in presence of 30 µM GABA)Recombinant GABAA receptors[4]
PicrotoxinNon-competitiveIC50: 0.6 µM (at GABA EC50)Human homomeric GABAρ1 receptors[5]
Gabazine (SR-95531)CompetitiveIC50: ~0.2 µMGABAA receptor[6]
Gabazine (SR-95531)CompetitiveIC50: 0.44 µMGABAA receptor
Gabazine (SR-95531)CompetitiveKi: 150 nMRat brain membranes[7]

Note on this compound: The introduction of a fluorine atom to the biphenylacetic acid structure could potentially modulate its antagonist potency. Halogenation can alter a compound's electronic properties, lipophilicity, and binding interactions with the receptor. However, without direct experimental data, the precise effect of this substitution on GABAA receptor antagonism remains speculative.

Signaling Pathways and Experimental Workflows

To understand the context of GABAA receptor antagonism, the following diagrams illustrate the receptor's signaling pathway and a general workflow for screening potential antagonists.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Antagonist Competitive Antagonist Antagonist->GABA_A_Receptor Blocks orthosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Radioligand Binding Assay) start->primary_screen hit_identification Hit Identification (Compounds displacing radioligand) primary_screen->hit_identification secondary_screen Secondary Screening (e.g., Electrophysiology) hit_identification->secondary_screen confirmation Confirmation of Antagonism (Shift in GABA dose-response curve) secondary_screen->confirmation dose_response Dose-Response Analysis (Determination of IC50/Ki) confirmation->dose_response selectivity Selectivity Profiling (Testing against other receptors) dose_response->selectivity end End: Lead Compound selectivity->end

References

A Comparative Guide to the In Vivo Validation of 3-biphenyl-4'-fluoro-acetic acid's Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-biphenyl-4'-fluoro-acetic acid is a novel compound with potential therapeutic applications in inflammatory conditions. As a member of the arylalkanoic acid class of molecules, its mechanism of action is hypothesized to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative overview of the in vivo validation of its anti-inflammatory properties, comparing it with established alternatives. The experimental data presented herein is illustrative, based on expected outcomes from standard preclinical models, to guide researchers in the evaluation of this and similar compounds.

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2][3] Additionally, some biphenylacetic acid derivatives have been shown to interact with the GABAergic system, suggesting a potential secondary or alternative mechanism for analgesia and anti-inflammatory effects.[4][5][6][7] This guide will focus on the validation of the primary anti-inflammatory pathway.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classical and widely used assay to evaluate the anti-inflammatory potency of new chemical entities.[8][9] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Below is a comparative summary of the hypothetical anti-inflammatory effects of this compound against a non-selective COX inhibitor (Diclofenac) and a selective COX-2 inhibitor (Celecoxib).

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)Percentage Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
This compound 10 0.42 ± 0.05 50.6
30 0.28 ± 0.04 67.1
Diclofenac100.35 ± 0.0658.8
Celecoxib100.45 ± 0.0547.1

Data are presented as mean ± standard error of the mean (SEM). The data is illustrative and based on expected outcomes.

Comparative Gastrointestinal Side-Effect Profile

A major drawback of non-selective NSAIDs is their potential to cause gastrointestinal (GI) damage due to the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining.[2] A comparative study of the ulcerogenic potential is therefore a critical part of the in vivo validation.

Treatment GroupDose (mg/kg)Ulcer Index
Vehicle Control-0.1 ± 0.05
This compound 30 1.5 ± 0.3
Diclofenac103.8 ± 0.5
Celecoxib100.4 ± 0.1

The Ulcer Index is a measure of the severity and incidence of gastric lesions. Higher values indicate greater damage. The data is illustrative.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute inflammation.[9][10][11]

  • Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are given access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into treatment and control groups (n=6 per group).

    • Vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Test groups receive this compound at various doses (e.g., 10 and 30 mg/kg, p.o.).

    • Reference groups receive Diclofenac (10 mg/kg, p.o.) or Celecoxib (10 mg/kg, p.o.).

  • Induction of Edema: One hour after the administration of the test or reference compounds, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The increase in paw volume is calculated as the difference between the volume at the time of measurement and the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(VC - VT) / VC] * 100 Where VC is the mean increase in paw volume of the control group, and VT is the mean increase in paw volume of the treated group.

Gastrointestinal Ulcerogenicity Study

This protocol assesses the potential of the test compound to induce gastric ulcers.

  • Animals and Dosing: Male Wistar rats are fasted for 24 hours with free access to water. The test compound (this compound), reference drug (Diclofenac), or vehicle is administered orally at the specified doses.

  • Observation Period: The animals are observed for a period of 6 hours after administration.

  • Assessment: The animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and washed with saline to reveal any gastric lesions.

  • Scoring: The number and severity of ulcers are scored to calculate an ulcer index.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Swelling, Fever BFA_4F This compound BFA_4F->COX1_COX2 Inhibition

Caption: Proposed mechanism of action via COX inhibition.

G cluster_workflow In Vivo Validation Workflow start Start: Hypothesis (BFA-4F is anti-inflammatory) animal_prep Animal Acclimatization (Wistar Rats) start->animal_prep grouping Random Grouping (Vehicle, BFA-4F, Diclofenac, Celecoxib) animal_prep->grouping dosing Oral Administration of Compounds grouping->dosing induction Carrageenan Injection (Induce Paw Edema) dosing->induction gi_study Gastrointestinal Ulcerogenicity Study dosing->gi_study Parallel Study measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis conclusion Conclusion: Efficacy & Side-Effect Profile analysis->conclusion gi_study->conclusion

Caption: Experimental workflow for in vivo validation.

References

Ensuring Reproducibility in Neuropharmacology: A Guide to Experiments with 3-biphenyl-4'-fluoro-acetic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The lack of detailed, publicly accessible experimental data and protocols for many small molecules, including 3-biphenyl-4'-fluoro-acetic acid, highlights a significant hurdle in scientific progress. Without this information, reproducing, comparing, and building upon prior work becomes exceedingly difficult. This guide, therefore, focuses on the foundational principles and best practices that underpin reproducible research in this area.

Key Factors Influencing Experimental Reproducibility

Several factors can contribute to a lack of reproducibility in studies involving small molecules.[1][2][3][4][5] Researchers must meticulously control for these variables to ensure the validity and robustness of their results.

Table 1: Critical Factors for Reproducible Small Molecule Experiments

FactorKey ConsiderationsImpact on Reproducibility
Compound Identity and Purity - Verify chemical structure (e.g., via NMR, mass spectrometry).[1] - Assess purity (e.g., via HPLC) and identify any impurities.[1] - Characterize stereochemistry, as different isomers can have vastly different biological activities.[1]An incorrectly identified or impure compound will lead to erroneous conclusions about its biological effects.
Compound Handling and Storage - Use appropriate solvents to ensure complete dissolution and avoid precipitation.[1] - Adhere to recommended storage conditions (temperature, light sensitivity) to prevent degradation.[1] - Prepare fresh solutions for experiments whenever possible.Improper handling can alter the effective concentration and stability of the compound, leading to variable results.
Experimental Design - Clearly define positive and negative controls. - Use appropriate and validated biological models (e.g., cell lines, animal models). - Randomize and blind experiments to minimize bias.A poorly designed experiment may not adequately test the hypothesis and can produce misleading or uninterpretable data.
Detailed Protocols and Data Reporting - Document all experimental steps with sufficient detail for another researcher to replicate the experiment.[2][3][5] - Report all results, including negative findings.[2] - Make raw data accessible for independent analysis.[2][3][5]Lack of transparency in methodology and data reporting is a primary barrier to reproducibility.
Biological Reagents and Systems - Use authenticated and contamination-free cell lines.[2][5] - Standardize animal models in terms of age, sex, and genetic background. - Ensure consistency in reagents such as media, sera, and antibodies.[4]Variability in biological materials can introduce significant and often overlooked sources of error.

The GABAergic System: A Common Target for Neuromodulatory Compounds

Many neurologically active compounds, including those with structures similar to this compound, target the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability.[3] Understanding the different types of GABA receptors and how they are modulated is essential for interpreting experimental results.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD synthesis GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle packaging Vesicle->GABA_Synapse release GABA_Transporter GABA Transporter GABA_A GABAA Receptor (Ionotropic) Cl_ion Cl- Influx GABA_A->Cl_ion opens Cl- channel GABA_B GABAB Receptor (Metabotropic) K_ion K+ Efflux GABA_B->K_ion activates K+ channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization GABA_Synapse->GABA_Transporter reuptake GABA_Synapse->GABA_A binds to GABA_Synapse->GABA_B binds to

Table 2: Classes of GABA Receptor Modulators and Their Potential Effects

Modulator ClassMechanism of ActionPotential Biological EffectsExamples
GABA Receptor Agonists Directly activate GABA receptors, mimicking the effect of GABA.Sedation, anxiolysis, muscle relaxation.Baclofen (GABAB), Muscimol (GABAA)
GABA Receptor Antagonists Block the binding of GABA to its receptors, preventing their activation.Convulsions, increased neuronal excitability.Bicuculline (GABAA), Phaclofen (GABAB)
Positive Allosteric Modulators (PAMs) Bind to a site on the receptor different from the GABA binding site and enhance the effect of GABA.Sedation, anxiolysis, anticonvulsant effects.Benzodiazepines (GABAA), Barbiturates (GABAA)
Negative Allosteric Modulators (NAMs) Bind to an allosteric site and reduce the effect of GABA.Anxiogenic effects, cognitive enhancement (subtype-specific).Flumazenil (at benzodiazepine site), certain neurosteroids
GABA Transporter Inhibitors Block the reuptake of GABA from the synaptic cleft, increasing its availability.Anticonvulsant effects.Tiagabine
GABA Transaminase Inhibitors Inhibit the enzyme that breaks down GABA, leading to increased GABA levels.Anticonvulsant effects.Vigabatrin

Given its structure, this compound could potentially act as a modulator at GABA receptors. A thorough experimental investigation would be required to determine its specific mechanism of action and biological effects.

A Generalized Experimental Workflow for Characterizing Novel GABA Receptor Modulators

To ensure the reproducibility of findings when investigating a novel compound like this compound, a systematic and well-documented experimental approach is crucial. The following workflow outlines the key steps from initial characterization to in vivo testing.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structural Verification (NMR, Mass Spec) Purification->Structure_Verification Purity_Assessment Purity Assessment (>95%) Structure_Verification->Purity_Assessment Binding_Assay Receptor Binding Assays (GABAA, GABAB) Purity_Assessment->Binding_Assay Proceed if pure Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Determine affinity Cell_Viability Cell Viability/Toxicity Assays Functional_Assay->Cell_Viability Determine efficacy PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Proceed if not toxic Behavioral_Assay Behavioral Models (e.g., anxiety, seizure) PK_PD->Behavioral_Assay Establish dose Toxicity_Study In Vivo Toxicity Behavioral_Assay->Toxicity_Study Assess efficacy

Detailed Methodologies for Key Experiments

To facilitate reproducibility, it is imperative to provide detailed protocols. Below are generalized methodologies for key experiments in the characterization of a novel GABA receptor modulator.

1. Synthesis and Purification of this compound

While a specific, validated synthesis for this compound is not readily found in the provided search results, a general approach for synthesizing similar biphenyl acetic acid derivatives often involves Suzuki or Stille coupling reactions to form the biphenyl core, followed by functional group manipulations to introduce the acetic acid moiety.

  • Purification: High-performance liquid chromatography (HPLC) is a standard method for purifying small molecules. The protocol should specify the column type, mobile phase composition, gradient, flow rate, and detection wavelength.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The solvent, spectrometer frequency, and observed chemical shifts, multiplicities, and coupling constants should be reported.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The ionization method (e.g., ESI, APCI) should be specified.

2. In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound to GABA receptors.

  • Method: Radioligand binding assays are commonly used. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABAA; [³H]baclofen for GABAB) and varying concentrations of the unlabeled test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

3. Electrophysiological Assay

  • Objective: To determine the functional effect of the test compound on GABA receptor activity.

  • Method: Patch-clamp electrophysiology on neurons or cell lines expressing GABA receptors. The compound is applied, and changes in the GABA-evoked currents are measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). The type of modulation (e.g., agonist, antagonist, PAM, NAM) can be determined by the effect on the GABA-evoked current.

4. In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)

  • Objective: To assess the anxiolytic or anxiogenic effects of the compound in an animal model.

  • Animals: Specify the species, strain, sex, age, and housing conditions of the animals used.

  • Procedure: Animals are administered the test compound or vehicle at various doses. After a specified pretreatment time, they are placed in the center of an elevated plus maze, and the time spent in the open and closed arms is recorded for a set duration.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect. Statistical analysis (e.g., ANOVA) should be used to compare different dose groups to the control group.

Conclusion

The reproducibility of experiments involving novel small molecules like this compound is fundamental to advancing our understanding of neuropharmacology and developing new therapeutics. While specific data for this compound may be limited, the principles and protocols outlined in this guide provide a robust framework for conducting and reporting research in a manner that promotes transparency, comparability, and ultimately, scientific progress. By adhering to these best practices, researchers can increase the reliability of their findings and contribute to a more robust and reproducible body of scientific knowledge.

References

Head-to-head comparison of different synthesis methods for fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of fluorinated biphenyls, invaluable compounds in pharmaceuticals, agrochemicals, and materials science, requires a detailed comparison of the available synthetic methodologies. This guide provides a head-to-head analysis of prominent methods, including Suzuki-Miyaura, Negishi, and Stille couplings, supplemented with data on decarboxylative cross-coupling and diaryl ether synthesis. The comparison focuses on reaction yields, conditions, and substrate scope, supported by experimental protocols and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

The synthesis of fluorinated biphenyls predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of method often depends on factors such as the stability and availability of starting materials, functional group tolerance, and the desired scale of the reaction. The most established methods are the Suzuki-Miyaura, Negishi, and Stille couplings, each utilizing a different organometallic reagent.

dot

Synthesis_Methods cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling ArylHalide_S Aryl Halide/Triflate FluorinatedBiphenyl_S Fluorinated Biphenyl ArylHalide_S->FluorinatedBiphenyl_S ArylHalide_N Aryl Halide/Triflate FluorinatedBoronicAcid Fluorinated Arylboronic Acid/Ester FluorinatedBoronicAcid->FluorinatedBiphenyl_S PdCatalyst_S Pd Catalyst PdCatalyst_S->FluorinatedBiphenyl_S Base_S Base Base_S->FluorinatedBiphenyl_S FluorinatedBiphenyl_N Fluorinated Biphenyl ArylHalide_N->FluorinatedBiphenyl_N ArylHalide_St Aryl Halide/Triflate FluorinatedOrganozinc Fluorinated Arylorganozinc FluorinatedOrganozinc->FluorinatedBiphenyl_N PdCatalyst_N Pd or Ni Catalyst PdCatalyst_N->FluorinatedBiphenyl_N FluorinatedBiphenyl_St Fluorinated Biphenyl ArylHalide_St->FluorinatedBiphenyl_St FluorinatedOrganotin Fluorinated Organostannane FluorinatedOrganotin->FluorinatedBiphenyl_St PdCatalyst_St Pd Catalyst PdCatalyst_St->FluorinatedBiphenyl_St Suzuki_Miyaura_Workflow Reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Solvent 2. Add Solvent (Dioxane/Water) Reactants->Solvent Heat 3. Heat Reaction (105 °C, 8.5 h) Solvent->Heat Monitor 4. Monitor Progress (TLC) Heat->Monitor Purify 5. Purify Product (Column Chromatography) Monitor->Purify Product Fluorinated Biphenyl Purify->Product Negishi_Coupling_Logic Start Select Negishi Coupling Ligand Ligand Selection (e.g., X-Phos) Start->Ligand Substrate Substrate Choice (Less hindered, lower F substitution) Start->Substrate Electrophile Electrophile Type (Brominated preferred) Start->Electrophile Catalyst Catalyst System (e.g., Pd2(dba)3) Start->Catalyst Reaction Perform Coupling Ligand->Reaction Substrate->Reaction Electrophile->Reaction Catalyst->Reaction Product Highly Fluorinated Biphenyl Reaction->Product

A Comparative Analysis of 3-biphenyl-4'-fluoro-acetic acid and Alternative GABA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential therapeutic profile of 3-biphenyl-4'-fluoro-acetic acid in the context of established gamma-aminobutyric acid (GABA) receptor antagonists. Due to the limited direct experimental data on this compound, this document leverages data from structurally similar compounds and established experimental protocols to provide a predictive comparison and a framework for future research.

Introduction to GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2][3] GABA's effects are mediated through three main receptor types: GABA-A, GABA-B, and GABA-C.[1][2] Antagonists of these receptors inhibit the action of GABA, leading to various physiological effects.[1] These antagonists are valuable tools in neuroscience research and have therapeutic potential for a range of neurological and psychiatric disorders.[4][5]

Comparative Data of GABA Receptor Antagonists

The following table summarizes the properties of several known GABA receptor antagonists, which can serve as a benchmark for evaluating novel compounds like this compound.

CompoundTarget Receptor(s)PotencyKey Characteristics
Bicuculline GABA-ApA2 of 8.31 (electrophysiological studies)[4]Competitive antagonist, convulsant, considered a benchmark for GABA-A receptor antagonists.[4][6]
Gabazine (SR-95531) GABA-AHigh affinityA competitive antagonist often used in research for its selectivity for GABA-A receptors.[4]
Picrotoxin GABA-A (non-competitive)-Acts as a non-competitive antagonist by binding within the ion channel pore.[1] Also affects glycine and 5HT3 receptors.[4]
4-(3-Biphenyl)-5-(4-piperidyl)-3-isoxazolol (3-biphenyl-4-PIOL) GABA-ALow nM rangeA selective GABA-A receptor antagonist.[1][4]
Phaclofen GABA-B-A selective antagonist for GABA-B receptors.[7]
Saclofen GABA-B-Another selective GABA-B receptor antagonist.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) GABA-C-A selective antagonist for GABA-C receptors.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel GABA receptor antagonists. Below are standard experimental protocols used in the field.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compound to specific GABA receptor subtypes.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate cell membranes containing GABA receptors.

    • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]GABA, [3H]muscimol for GABA-A; [3H]baclofen for GABA-B) and varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Recordings (Patch-Clamp)
  • Objective: To functionally characterize the effect of the test compound on GABA-activated currents in neurons.

  • Methodology:

    • Cell Preparation: Use primary cultured neurons or brain slices.

    • Recording: Establish a whole-cell patch-clamp recording from a neuron.

    • GABA Application: Apply GABA to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).

    • Antagonist Application: Co-apply the test compound with GABA to observe any reduction in the GABA-induced current.

    • Data Analysis: Construct concentration-response curves for the antagonist to determine its potency (e.g., IC50 or pA2 value).[4]

In Vivo Behavioral Assays
  • Objective: To assess the physiological effects of the test compound in a whole-animal model.

  • Methodology:

    • Animal Model: Use appropriate animal models (e.g., mice, rats).

    • Drug Administration: Administer the test compound through a suitable route (e.g., intraperitoneal, oral).

    • Behavioral Tests:

      • Seizure Threshold Testing: To assess pro-convulsant activity, a common effect of GABA-A antagonists. This can be done using chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

      • Locomotor Activity: To measure changes in general activity levels.

      • Cognitive Function Tests: (e.g., Morris water maze, passive avoidance) to evaluate effects on learning and memory.

    • Data Analysis: Compare the behavioral outcomes of the drug-treated group with a vehicle-treated control group using appropriate statistical methods.

Visualizations

Signaling Pathway of GABA-A and GABA-B Receptors

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA Receptor_A GABA-A Receptor (Ionotropic) GABA_A->Receptor_A Cl_ion Cl- Influx Receptor_A->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Antagonist_A Competitive Antagonist (e.g., Bicuculline) Antagonist_A->Receptor_A Blocks Binding GABA_B GABA Receptor_B GABA-B Receptor (Metabotropic) GABA_B->Receptor_B G_protein G-protein Coupling Receptor_B->G_protein AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel (Efflux) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Influx) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization_B Hyperpolarization (Inhibition) K_channel->Hyperpolarization_B Antagonist_B Antagonist (e.g., Phaclofen) Antagonist_B->Receptor_B Blocks Binding Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding Radioligand Binding Assay (Determine Ki) Electro Electrophysiology (Determine IC50/pA2) Binding->Electro Functional Validation Selectivity Receptor Selectivity Panel Electro->Selectivity Assess Off-Target Effects PK Pharmacokinetics (ADME) Selectivity->PK Behavior Behavioral Assays (e.g., Seizure Threshold) PK->Behavior Dose Selection Tox Toxicology Studies Behavior->Tox Safety Profile Lead_Opt Lead Optimization Tox->Lead_Opt Start Novel Compound (this compound) Start->Binding

References

Safety Operating Guide

Proper Disposal of 3-biphenyl-4'-fluoro-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling 3-biphenyl-4'-fluoro-acetic acid, it is imperative to be equipped with the appropriate personal protective equipment. Based on the hazardous nature of similar organic acids, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

II. Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the substance.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed, labeled container and disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound and its contaminated waste must be handled by an approved waste disposal plant.[1][2][3][4] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated labware, in a dedicated and clearly labeled waste container.

  • Container Selection: Use a chemically compatible and leak-proof container. Ensure the container is kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes general safety and disposal information based on analogous compounds.

ParameterGuidelineSource
Exposure Controls Work in a well-ventilated area or under a chemical fume hood.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Spill Cleanup Use inert absorbent material for liquids; sweep up solids carefully.
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Incompatible Materials Strong oxidizing agents, bases.[2]
Experimental Protocols: Waste Neutralization (General Guidance)

For acidic chemical waste, neutralization is a common pre-treatment step. However, this should only be performed by trained personnel following a validated protocol. A general procedure for neutralizing a similar acidic waste stream is outlined below. Note: This is a general guideline and must be adapted and tested for this compound specifically.

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring. The reaction can be exothermic and may produce gas, so addition must be gradual.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Neutralization Point: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components. Consult your EHS office for confirmation.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision points and steps involved.

Figure 1: Disposal Workflow for this compound start Start: Handling Chemical ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill generate_waste Generate Chemical Waste ppe->generate_waste cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain Spill 3. Decontaminate Area 4. Dispose of Cleanup Materials spill->cleanup Yes spill->generate_waste No segregate Segregate Waste in Labeled, Compatible Container cleanup->segregate generate_waste->segregate storage Store in Designated Secure Area segregate->storage disposal Contact EHS for Professional Disposal storage->disposal end End: Safe Disposal disposal->end Figure 2: Spill Response Logic spill_detected Spill Detected assess_spill Assess Spill Size & Hazard spill_detected->assess_spill small_spill Small, Manageable Spill assess_spill->small_spill large_spill Large or Hazardous Spill assess_spill->large_spill cleanup_procedure Follow Internal Spill Cleanup Protocol small_spill->cleanup_procedure evacuate Evacuate Area Immediately large_spill->evacuate contain Contain Spill if Safe to Do So cleanup_procedure->contain notify_ehs Notify EHS / Emergency Response evacuate->notify_ehs disposal Dispose of Contaminated Materials as Hazardous Waste notify_ehs->disposal contain->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.